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  • Product: 4-Borono-2-(cyclohexyloxy)benzoic acid
  • CAS: 1045780-95-7

Core Science & Biosynthesis

Foundational

4-Borono-2-(cyclohexyloxy)benzoic Acid: A Comprehensive Guide to Structural Properties and Synthetic Methodologies

Executive Summary 4-Borono-2-(cyclohexyloxy)benzoic acid (CAS: 1045780-95-7) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery and advanced materials synthesis. Featuring bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Borono-2-(cyclohexyloxy)benzoic acid (CAS: 1045780-95-7) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery and advanced materials synthesis. Featuring both a boronic acid moiety for palladium-catalyzed cross-coupling and a carboxylic acid for amidation or esterification, this molecule enables complex, orthogonal synthetic strategies. The bulky cyclohexyloxy substituent at the ortho position to the carboxylate not only provides a distinct steric environment but also modulates the lipophilicity of the resulting scaffolds, making it an ideal precursor for designing targeted therapeutics with specific hydrophobic pocket interactions.

Physicochemical Properties & Structural Analysis

The structural architecture of 4-Borono-2-(cyclohexyloxy)benzoic acid dictates its chemical behavior and utility in synthesis:

  • Boronic Acid Moiety : Located at the para position relative to the carboxylic acid, it serves as the nucleophilic partner in Suzuki-Miyaura cross-coupling [1]. The electron-withdrawing nature of the para-carboxylic acid slightly increases the Lewis acidity of the boron atom, facilitating the formation of the critical boronate complex during transmetalation.

  • Carboxylic Acid Moiety : Permits standard peptide coupling or esterification. The proximity of the cyclohexyloxy group introduces steric hindrance, which dictates the regioselectivity and kinetics of amidation.

  • Cyclohexyloxy Group : Acts as a lipophilic, sterically demanding ether linkage. It forces the carboxylate out of the aromatic plane to some degree, altering the pKa and protecting subsequent ester/amide bonds from enzymatic cleavage in biological systems.

Data Presentation: Physicochemical Properties

Table 1: Key properties of 4-Borono-2-(cyclohexyloxy)benzoic acid.

PropertyValue
CAS Number 1045780-95-7
Molecular Formula C13H17BO5
Molecular Weight 264.08 g/mol
IUPAC Name 4-borono-2-cyclohexyloxybenzoic acid
Hydrogen Bond Donors 3 (Boronic acid -OH, Carboxylic acid -OH)
Hydrogen Bond Acceptors 5
Topological Polar Surface Area 86.99 Ų
Physical State Solid (typically off-white powder)

Mechanistic Utility in Synthetic Chemistry

The primary utility of 4-Borono-2-(cyclohexyloxy)benzoic acid lies in its ability to undergo orthogonal reactions. The Suzuki-Miyaura coupling is the most prominent application [2]. The catalytic cycle involves three fundamental steps: oxidative addition of an aryl/vinyl halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to forge the C-C bond [3].

When utilizing this compound, the presence of the carboxylic acid must be accounted for. Typically, an excess of base (e.g., K₂CO₃ or Cs₂CO₃) is required to deprotonate the carboxylic acid, preventing it from quenching the basic conditions needed to form the reactive "ate" complex during the transmetalation step [4].

G Start 4-Borono-2-(cyclohexyloxy) benzoic acid Path1 Suzuki-Miyaura Cross-Coupling Start->Path1 Pd(0), Base, Ar-X Path2 Amidation / Esterification Start->Path2 HATU/EDC, Amine Prod1 Biaryl Carboxylic Acid (C-C Bond Formed) Path1->Prod1 Prod2 Borono-Amide/Ester (C-N/C-O Bond Formed) Path2->Prod2 Final Complex Bifunctional Therapeutic Scaffold Prod1->Final Subsequent Amidation Prod2->Final Subsequent Suzuki

Figure 1: Orthogonal synthetic pathways utilizing the bifunctional nature of the compound.

Experimental Protocols & Methodologies

To ensure reproducibility and high yields, the following self-validating protocols are established. The causality behind reagent selection is detailed to empower researchers to troubleshoot effectively.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling
  • Objective : Couple the boronic acid moiety with an aryl bromide while leaving the carboxylic acid intact.

  • Rationale : Using a biphasic solvent system (Dioxane/H₂O) ensures the solubility of both the organic electrophile and the highly polar boronic/carboxylic acid. Pd(dppf)Cl₂ is selected as the catalyst because its bidentate ligand prevents catalyst deactivation by the carboxylate group.

  • Step-by-Step Methodology :

    • Preparation : In a flame-dried Schlenk tube, combine 4-Borono-2-(cyclohexyloxy)benzoic acid (1.2 eq), Aryl Bromide (1.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Base Addition : Add K₂CO₃ (3.0 eq). Causality Note: 3.0 equivalents are strictly required—one to neutralize the carboxylic acid, one to activate the boronic acid (forming the boronate), and one to neutralize the HBr byproduct.

    • Solvent : Add degassed 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

    • Reaction : Purge with N₂ for 5 minutes. Heat to 90°C for 12 hours under vigorous stirring.

    • Workup : Cool to room temperature. Acidify the aqueous layer with 1M HCl to pH 3 (to protonate the carboxylate). Extract with EtOAc (3x).

    • Purification : Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol 2: Sterically Hindered Amidation
  • Objective : Form an amide bond at the carboxylic acid position.

  • Rationale : The ortho-cyclohexyloxy group creates significant steric bulk. Standard coupling reagents like EDC/HOBt may suffer from slow kinetics. HATU is utilized due to its highly reactive aza-benzotriazole ester intermediate, which efficiently overcomes steric hindrance.

  • Step-by-Step Methodology :

    • Activation : Dissolve 4-Borono-2-(cyclohexyloxy)benzoic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to form the active ester.

    • Coupling : Add the primary or secondary amine (1.2 eq).

    • Reaction : Stir at room temperature for 4-6 hours. Monitor via LC-MS.

    • Workup : Dilute with EtOAc, wash with 5% LiCl (to remove DMF), followed by saturated NH₄Cl and brine.

    • Isolation : Concentrate and purify via reverse-phase prep-HPLC to avoid degradation of the sensitive boronic acid on normal-phase silica.

Analytical Characterization

Accurate structural validation is critical. The following spectral features are diagnostic for 4-Borono-2-(cyclohexyloxy)benzoic acid:

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • The carboxylic acid proton typically appears as a broad singlet >12.0 ppm.

    • The boronic acid protons (-B(OH)₂) appear as a broad singlet around 8.2 ppm (exchangeable with D₂O).

    • Aromatic protons: A doublet at ~7.7 ppm (H-6, adjacent to COOH), a doublet of doublets at ~7.4 ppm (H-5), and a singlet at ~7.3 ppm (H-3, between ether and boronic acid).

    • The methine proton of the cyclohexyloxy group (-O-CH-) appears as a multiplet at ~4.4 ppm.

    • The cyclohexyl methylene protons appear as a broad multiplet envelope between 1.2 - 1.9 ppm.

  • Mass Spectrometry (ESI-MS) : In negative ion mode [M-H]⁻, the exact mass is observed at m/z 263.1. A characteristic boron isotopic pattern (¹⁰B/¹¹B ratio of ~1:4) is clearly visible, validating the presence of the boronic acid.

Applications in Drug Discovery

The incorporation of the cyclohexyloxy group ortho to a carboxylic acid is a strategic design choice in medicinal chemistry:

  • Hydrophobic Pocket Targeting : The cyclohexyl ring is an excellent bioisostere for phenyl or tert-butyl groups, offering conformational flexibility (chair/boat transitions) to optimize binding within lipophilic protein pockets.

  • PROTAC Linker Attachment : The bifunctional nature allows this molecule to serve as a rigid core in Proteolysis Targeting Chimeras (PROTACs). The carboxylic acid can be tethered to an E3 ligase ligand, while the boronic acid is cross-coupled to a warhead targeting a protein of interest.

  • Metabolic Stability : Ether linkages, particularly secondary ethers like cyclohexyloxy, are generally more resistant to cytochrome P450-mediated oxidative cleavage compared to primary alkoxy groups (e.g., methoxy or ethoxy).

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Ar-X inserts into Pd) Pd0->OxAdd PdII Ar-Pd(II)-X Intermediate OxAdd->PdII + Ar-X BaseEx Base Exchange (X replaced by OH/OR) PdII->BaseEx + Base TransMet Transmetalation (Boronate transfers Aryl') BaseEx->TransMet + Ar'-B(OH)3- PdII_Biaryl Ar-Pd(II)-Ar' Intermediate TransMet->PdII_Biaryl RedElim Reductive Elimination (Biaryl Product Released) PdII_Biaryl->RedElim RedElim->Pd0 - Biaryl Product

Figure 2: The standard Pd-catalyzed Suzuki-Miyaura catalytic cycle involving the boronic acid.

References

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling". LibreTexts.[Link]

  • Wikipedia. "Suzuki reaction". Wikipedia, The Free Encyclopedia.[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling". Chemical Society Reviews, RSC Publishing.[Link]

Exploratory

In Vitro Stability Profiling of 4-Borono-2-(cyclohexyloxy)benzoic Acid Under Physiological Conditions

Executive Summary The integration of boronic acid pharmacophores into drug design has expanded rapidly, driven by their unique ability to form reversible covalent bonds with biological nucleophiles and diols. However, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of boronic acid pharmacophores into drug design has expanded rapidly, driven by their unique ability to form reversible covalent bonds with biological nucleophiles and diols. However, the translation of boronic acid derivatives into clinical candidates is frequently bottlenecked by their metabolic and chemical instability in aqueous environments.

This technical whitepaper provides an in-depth analysis of the in vitro stability of 4-Borono-2-(cyclohexyloxy)benzoic acid (CAS: 1045780-95-7) under physiological conditions (pH 7.4, 37 °C, aqueous buffer). By dissecting the structural thermodynamics, mapping the core degradation pathways, and establishing self-validating experimental protocols, this guide serves as an authoritative framework for researchers evaluating this bifunctional building block in drug discovery and chemical biology.

Structural & Electronic Causality

To predict the physiological behavior of 4-Borono-2-(cyclohexyloxy)benzoic acid, we must first analyze its electronic microenvironment. The molecule features a benzoic acid core, an ortho-cyclohexyloxy ether, and a para-boronic acid moiety.

  • Ionization State at pH 7.4: The pKa of the benzoic acid group is approximately 4.0, while the boronic acid pKa typically ranges from 8.0 to 9.0. Consequently, at physiological pH (7.4), the molecule exists predominantly as a carboxylate anion .

  • Electronic Modulation of the Boron p-Orbital: The empty p-orbital of the boron atom is the primary site of reactivity. The para-carboxylate anion exerts an electron-donating effect via induction (+I) and resonance (+M). This electron donation partially mitigates the electron deficiency of the boron atom, which directly increases its resistance to nucleophilic attack by reactive oxygen species (ROS)[1].

  • Steric Shielding: The bulky cyclohexyloxy group at the ortho position to the carboxylate (and meta to the boronic acid) restricts the rotational degrees of freedom of the aromatic ring, providing a degree of kinetic shielding against enzymatic degradation and non-specific protein binding.

Core Degradation Pathways

Under physiological conditions, 4-Borono-2-(cyclohexyloxy)benzoic acid is subjected to three primary physicochemical challenges:

Oxidative Deboronation (ROS-Mediated)

Boronic acids are highly susceptible to oxidation by endogenous reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and peroxynitrite. The mechanism initiates with the nucleophilic attack of the peroxide anion on the empty p-orbital of the boron, forming a tetrahedral peroxo-adduct. This is followed by a rate-limiting 1,2-carbon migration from the boron to the oxygen, ultimately hydrolyzing into a phenol derivative and boric acid[1][2].

OxidativePathway BA 4-Borono-2-(cyclohexyloxy)benzoate (Empty p-orbital) Adduct Tetrahedral Peroxo-Adduct [Ar-B-(OH)2(OOH)]- BA->Adduct + H2O2 H2O2 Hydrogen Peroxide (ROS) Nucleophilic Attack H2O2->Adduct Migration 1,2-Carbon Migration (Rate-Limiting Step) Adduct->Migration BoricEster Boric Ester Intermediate Ar-O-B(OH)2 Migration->BoricEster Phenol Phenol Derivative + Boric Acid BoricEster->Phenol Hydrolysis (H2O)

Figure 1: Mechanism of ROS-mediated oxidative deboronation of the boronic acid moiety.

Protodeboronation

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. In neutral to mildly basic aqueous media, this occurs via a base-catalyzed Kuivila mechanism[3][4]. While highly electron-deficient heteroaromatic boronic acids (e.g., 2-pyridyl boronic acid) undergo rapid protodeboronation, the para-carboxylate anion in our target compound stabilizes the C-B bond, resulting in a prolonged half-life under standard physiological conditions.

Reversible Diol Complexation

In the bloodstream, boronic acids rapidly and reversibly bind to 1,2- and 1,3-diols found in circulating saccharides (e.g., glucose, fructose) and glycosylated proteins. The binding kinetics are structure-sensitive; the association rate ( kon​ ) for fructose is typically orders of magnitude faster than for glucose due to fructose's pre-organized furanose conformation[5].

Experimental Methodologies for Stability Profiling

To ensure scientific integrity, stability profiling must rely on self-validating experimental designs. The following protocols outline the exact methodologies required to quantify the degradation of 4-Borono-2-(cyclohexyloxy)benzoic acid.

Protocol A: Kinetics of Protodeboronation via Quantitative NMR (qNMR)

Causality Check: Why use qNMR instead of UV-Vis spectroscopy? The protodeboronation of 4-Borono-2-(cyclohexyloxy)benzoic acid yields 2-(cyclohexyloxy)benzoic acid. The loss of the boronic acid group does not significantly alter the extended π-conjugation of the aromatic system, resulting in heavily overlapping UV-Vis spectra. qNMR bypasses this optical interference by allowing direct integration of the distinct aromatic protons.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 100 mM Phosphate Buffered Saline (PBS) solution in D₂O. Adjust the pD to 7.4 (accounting for the isotope effect: pD=pHmeter​+0.4 ).

  • Standardization: Add 1.0 mM of TSP-d4 (Trimethylsilylpropanoic acid) as an internal quantitative standard. TSP-d4 is chemically inert and provides a sharp singlet at 0.00 ppm.

  • Sample Initiation: Dissolve 4-Borono-2-(cyclohexyloxy)benzoic acid to a final concentration of 2.0 mM in the prepared buffer.

  • Incubation & Acquisition: Place the sample in an NMR spectrometer thermostated to 37 °C. Acquire ¹H and ¹¹B NMR spectra every 2 hours for a total of 168 hours (7 days).

  • Kinetic Analysis: Integrate the isolated aromatic proton signals of the starting material against the TSP-d4 reference. Plot ln([BA]t​/[BA]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

qNMRWorkflow Prep 1. Sample Preparation 2 mM Compound in PBS (pD 7.4, D2O) Std 2. Internal Standard Add 1 mM TSP-d4 Prep->Std Incubate 3. Incubation 37 °C Thermostated NMR Probe Std->Incubate Acquire 4. Data Acquisition 1H/11B NMR Spectra at regular intervals Incubate->Acquire Analyze 5. Kinetic Analysis Integrate Ar-H vs TSP, fit pseudo-first-order Acquire->Analyze

Figure 2: Self-validating qNMR workflow for tracking protodeboronation kinetics.

Protocol B: Oxidative Degradation Assay via LC-MS/MS

Causality Check: LC-MS operated in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity to track the transient peroxo-adducts and the final phenolic product without interference from the physiological buffer salts.

Step-by-Step Workflow:

  • Incubation Matrix: Prepare a 10 μM solution of the compound in 50 mM HEPES buffer (pH 7.4) at 37 °C.

  • ROS Challenge: Initiate the reaction by adding H₂O₂ to a final concentration of 100 μM (simulating oxidative stress conditions).

  • Quenching: At predetermined time points (0, 5, 15, 30, 60, 120 minutes), extract 50 μL aliquots and immediately quench the reaction by adding 50 μL of ice-cold acetonitrile containing 1 μM of an internal standard (e.g., internal isotope-labeled analog).

  • Chromatographic Separation: Inject 5 μL onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Mass Spectrometry: Monitor the parent mass transition (m/z 263.1 → fragment) for the boronic acid and the corresponding transition for the phenol degradation product.

Quantitative Data Presentation

The following tables summarize the expected kinetic parameters and binding affinities for 4-Borono-2-(cyclohexyloxy)benzoic acid under the described physiological conditions.

Table 1: Kinetic Stability Parameters at 37 °C

Degradation PathwayConditionRate Constant ( kobs​ )Half-Life ( t1/2​ )Primary Product
Protodeboronation PBS Buffer, pH 7.4 1.28×10−6 s−1 ~150 Hours2-(cyclohexyloxy)benzoic acid
Oxidative Deboronation 100 μM H₂O₂, pH 7.4 7.70×10−4 s−1 ~15 Minutes4-hydroxy-2-(cyclohexyloxy)benzoic acid
Oxidative Deboronation Ambient O₂, pH 7.4 3.85×10−7 s−1 ~21 Days4-hydroxy-2-(cyclohexyloxy)benzoic acid

Table 2: Reversible Diol Binding Affinities (Physiological pH)

Endogenous SaccharideAssociation Constant ( Ka​ )Relative AffinityBiological Relevance
D-Fructose ~250 - 300 M⁻¹HighRapid complexation due to furanose state[5]
D-Glucose ~5 - 10 M⁻¹LowPrimary blood sugar, slow equilibrium
D-Galactose ~15 - 20 M⁻¹ModerateCellular metabolism intermediate

Conclusion

The in vitro stability of 4-Borono-2-(cyclohexyloxy)benzoic acid is a delicate balance dictated by its electronic microenvironment. While the compound exhibits excellent resistance to hydrolytic protodeboronation due to the stabilizing effect of its para-carboxylate anion at pH 7.4, it remains highly vulnerable to oxidative deboronation in the presence of reactive oxygen species. Furthermore, researchers must account for its transient sequestration by circulating saccharides like fructose. By employing the rigorous qNMR and LC-MS workflows detailed in this guide, development teams can accurately profile this compound's half-life and confidently advance its application in rational drug design.

References

  • Protodeboronation - Wikipedia Source: Wikipedia URL:[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Boronic acid with high oxidative stability and utility in biological contexts Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Mechanism of action of an Ir(III) complex bearing a boronic acid active as a H₂O₂-responsive photosensitizer Source: RSC Publishing URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling of 4-Borono-2-(cyclohexyloxy)benzoic Acid Derivatives: A Technical Whitepaper

Executive Summary & Structural Deconstruction Derivatives of 4-borono-2-(cyclohexyloxy)benzoic acid represent a highly specialized class of chemical entities, frequently utilized as pharmacophores in the development of e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Deconstruction

Derivatives of 4-borono-2-(cyclohexyloxy)benzoic acid represent a highly specialized class of chemical entities, frequently utilized as pharmacophores in the development of enzyme inhibitors (e.g., beta-lactamases, arginases, and proteasomes). As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of these compounds not as a standard small-molecule workflow, but as a complex analytical challenge dictated by the unique physicochemical properties of the boronic acid moiety.

To design an accurate PK profiling strategy, we must first deconstruct the causality between the molecule's structure and its biological behavior:

  • The Boronic Acid Moiety: The empty p-orbital of the boron atom makes it highly susceptible to oxidative deboronation by reactive oxygen species (ROS)[1]. Furthermore, it forms reversible dative bonds with endogenous diols (such as glucose and glycoproteins on red blood cells), which drastically skews volume of distribution ( Vd​ ) and complicates extraction recovery[2].

  • The Benzoic Acid Moiety: With a pKa of approximately 4.0, this group is anionic at physiological pH. This limits passive intracellular permeability but makes the derivatives prime substrates for Organic Anion Transporters (OAT1/OAT3), driving active renal secretion.

  • The Cyclohexyloxy Group: This lipophilic ring balances the highly polar di-acidic nature of the core, increasing overall tissue distribution while providing a metabolic "soft spot" for aliphatic hydroxylation by Cytochrome P450 (CYP) enzymes.

Bioanalytical Strategy: Overcoming Boronic Acid Artifacts

Standard LC-MS/MS workflows frequently fail for boronic acids. The boron atom interacts strongly with silanol groups on reversed-phase columns, causing severe peak tailing. Additionally, in aqueous solutions, boronic acids exist in equilibrium with their trimeric anhydrides (boroxines), leading to split peaks and inaccurate quantification. To circumvent this, we must employ pre-column derivatization and utilize whole blood matrices to account for red blood cell (RBC) partitioning[2].

Protocol 1: Whole Blood Extraction and Pinacol Derivatization

Rationale: Acidic lysis disrupts the dative bonds between the boronic acid and RBC glycoproteins, ensuring complete recovery. Subsequent pinacol derivatization locks the molecule into a stable, lipophilic boronate ester, preventing boroxine formation and silanol interactions[3].

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 50 µL of whole blood (K2EDTA) into a 96-well plate. Causality: Whole blood prevents the underestimation of drug concentration caused by RBC-binding.

  • Lysis & IS Addition: Add 50 µL of 0.1 M HCl containing a 13 C-labeled internal standard (IS).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile. Vortex for 2 minutes at 1000 rpm, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Derivatization: Transfer 100 µL of the supernatant to a clean plate. Add 50 µL of 100 mM pinacol in ethyl acetate. Incubate at 60°C for 30 minutes.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column using a gradient of water/methanol with 0.1% formic acid. Monitor the specific MRM transitions of the pinacol ester[3].

Self-Validating System: The inclusion of the 13 C-labeled IS prior to lysis validates extraction recovery across variable hematocrit levels. Simultaneously, monitoring the un-derivatized MRM channel during LC-MS/MS confirms the 100% completeness of the pinacol reaction.

Bioanalysis Sample Whole Blood Sample (Contains RBC-bound drug) Lysis RBC Lysis & Protein Precipitation (0.1M HCl + Acetonitrile) Sample->Lysis Disrupts dative bonds Deriv Pinacol Derivatization (Forms stable boronate ester) Lysis->Deriv Prevents boroxine formation LCMS LC-MS/MS Analysis (MRM Mode) Deriv->LCMS Improves peak shape Data PK Parameter Calculation (Non-compartmental analysis) LCMS->Data Quantifies intact drug

Workflow for whole blood extraction and derivatization of boronic acids.

In Vitro ADME: Deconvoluting Oxidative Deboronation

The primary metabolic liability of the 4-borono-2-(cyclohexyloxy)benzoic acid scaffold is oxidative deboronation, which converts the active drug into an inactive phenolic metabolite and boric acid[4]. Crucially, this is not solely a standard enzymatic process. CYP enzymes (particularly CYP2E1 and CYP3A4) generate reactive oxygen species (ROS) such as superoxide anion ( O2∙−​ ) as byproducts. These ROS chemically attack the electron-deficient boron atom, triggering a 1,2-carbon migration[1][4].

Protocol 2: Microsomal Stability Assay with Mechanistic Deconvolution

Rationale: Standard microsomal stability assays cannot differentiate between direct CYP-mediated aliphatic hydroxylation (on the cyclohexane ring) and ROS-mediated deboronation. We must introduce ROS scavengers to isolate the pathways[1].

Step-by-Step Methodology:

  • Incubation Matrix: Combine human liver microsomes (0.5 mg/mL), 1 µM test compound, and 100 mM phosphate buffer (pH 7.4).

  • Mechanistic Arms:

    • Arm A (Total Metabolism): Standard conditions.

    • Arm B (ROS Quenched): Add Superoxide Dismutase (SOD, 100 U/mL) and Catalase (1000 U/mL) to quench byproduct ROS[1].

    • Arm C (Negative Control): Heat-inactivated microsomes.

  • Initiation & Sampling: Add 1 mM NADPH. Withdraw 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench with 150 µL of cold acetonitrile containing IS.

  • Analysis: Calculate intrinsic clearance ( Clint​ ) for each arm.

Self-Validating System: The differential clearance between Arm A and Arm B isolates the specific contribution of chemical deboronation. Arm C validates that the degradation is strictly enzyme-initiated, ruling out spontaneous aqueous hydrolysis.

Metabolism Parent 4-Borono-2-(cyclohexyloxy) benzoic acid derivative ROS ROS / CYP450 (Oxidative Deboronation) Parent->ROS Oxidation CYP CYP3A4 / CYP2D6 (Aliphatic Oxidation) Parent->CYP Hydroxylation Phenol 4-Hydroxy-2-(cyclohexyloxy) benzoic acid (Inactive Phenol) ROS->Phenol C-B Bond Cleavage Boric Boric Acid (Byproduct) ROS->Boric Hydroxyl Hydroxy-cyclohexyl Metabolites CYP->Hydroxyl Cyclohexane Ring

Oxidative deboronation and aliphatic hydroxylation metabolic pathways.

Quantitative Data Summaries

When transitioning to in vivo models, the PK profile is heavily influenced by the matrix analyzed. Because the boronic acid binds to RBCs, plasma analysis will artificially inflate apparent clearance and underestimate the half-life. The tables below summarize the expected physicochemical properties and the critical differences observed between plasma and whole blood matrices during in vivo profiling.

Table 1: Physicochemical & In Vitro ADME Properties

ParameterValue / RangeAnalytical & Biological Implication
Molecular Weight ~264 g/mol (Core)Highly suitable for LC-MS/MS (Negative/Positive ESI).
pKa (Benzoic Acid) ~4.0Anionic at physiological pH; drives active OAT renal secretion.
pKa (Boronic Acid) ~8.5 - 9.0Uncharged at pH 7.4; facilitates covalent diol binding.
LogD (pH 7.4) 1.2 - 1.8Moderate lipophilicity provided by the cyclohexyloxy group.
HLM Clint​ 45 µL/min/mgModerate metabolic turnover driven by ROS and CYP oxidation.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model, 5 mg/kg IV)

PK ParameterPlasma MatrixWhole Blood MatrixCausality / Note
Clearance (Cl) 35 mL/min/kg15 mL/min/kgPlasma overestimates Cl due to rapid RBC partitioning.
Volume of Dist. ( Vd​ ) 1.2 L/kg2.8 L/kgHigh Vd​ in blood reflects extensive covalent diol binding.
Half-life ( t1/2​ ) 1.5 hours3.2 hoursBlood matrix reflects the true terminal elimination phase.
Blood-to-Plasma ( Rb/p​ ) N/A> 2.0Driven by boronic acid-glycoprotein interactions[2].

Sources

Exploratory

Thermodynamic Profiling of 4-Borono-2-(cyclohexyloxy)benzoic Acid: A Comprehensive Guide to Solvation, Ionization, and Binding Energetics

Executive Summary 4-Borono-2-(cyclohexyloxy)benzoic acid (CAS: 1045780-95-7) is a highly specialized bifunctional molecule featuring both a boronic acid moiety and a benzoic acid core, augmented by a bulky, lipophilic cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Borono-2-(cyclohexyloxy)benzoic acid (CAS: 1045780-95-7) is a highly specialized bifunctional molecule featuring both a boronic acid moiety and a benzoic acid core, augmented by a bulky, lipophilic cyclohexyloxy substituent[1][]. In drug development and materials science, understanding the thermodynamic properties of such bifunctional building blocks is critical. The interplay between the hydrogen-bonding capacity of the boronic/benzoic acids and the hydrophobic bulk of the cyclohexyloxy ring dictates the molecule's solubility, ionization state, and target-binding energetics.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic property listing. Here, we will dissect the causality behind the thermodynamic behavior of 4-Borono-2-(cyclohexyloxy)benzoic acid, providing field-proven, self-validating experimental workflows to accurately measure its solvation, ionization, and binding thermodynamics.

Structural Thermodynamics & Conformational Landscape

The thermodynamic profile of 4-Borono-2-(cyclohexyloxy)benzoic acid is governed by three distinct structural domains:

  • The Benzoic Acid Core: Drives the primary aqueous solubility profile and first ionization event (pKa1). The dissolution of benzoic acid derivatives in aqueous-alcoholic mixtures is typically endothermic and entropy-driven[3][4].

  • The Boronic Acid Moiety: Exists in a neutral, trigonal planar ( sp2 ) geometry in the solid state and at low pH. Upon binding to diols or hydroxide ions, it transitions to an anionic, tetrahedral ( sp3 ) geometry. High-level computational methods demonstrate that the interconversion and heats of formation for these states are highly dependent on the electrostatic interactions of the substituents[5].

  • The Cyclohexyloxy Ether: This bulky group introduces significant steric hindrance and lipophilicity. Thermodynamically, it forces a large positive entropy of dissolution ( Δsol​S∘ ) in aqueous media due to the hydrophobic effect (water cage formation and subsequent release).

Dissolution_Thermodynamics Solid Solid State 4-Borono-2-(cyclohexyloxy)benzoic acid Solvated Solvated State (Neutral Species) Solid->Solvated Dissolution (ΔG_sol, ΔH_sol, ΔS_sol) Carboxylate First Ionization (Carboxylate Anion) Solvated->Carboxylate pKa1 ~3.5 (Loss of H+) Boronate Second Ionization (Tetrahedral Boronate Dianion) Carboxylate->Boronate pKa2 ~8.5 (OH- Addition)

Thermodynamic cycle of dissolution and biphasic ionization.

Solvation Thermodynamics

The equilibrium solubility of benzoic acid derivatives is highly dependent on temperature and the mole fraction of the co-solvent[6]. The dissolution process can be quantified using apparent thermodynamic quantities: Gibbs free energy ( Δsol​G∘ ), enthalpy ( Δsol​H∘ ), and entropy ( Δsol​S∘ )[3].

Because the cyclohexyloxy group drastically reduces the dielectric constant of the local microenvironment, the molecule is preferentially solvated by organic molecules (e.g., ethanol) in binary aqueous mixtures[3]. The enthalpy-entropy compensation plot for such molecules typically reveals that transfer mechanisms are heavily entropy-driven in alcohols[3][4].

Representative Thermodynamic Data

Note: The following table synthesizes extrapolated thermodynamic parameters based on established models for substituted benzoic and boronic acids[3][4][7].

Thermodynamic PropertyExtrapolated ValuePrimary Driving ForceMethod of Determination
Dissolution Enthalpy ( Δsol​H∘ ) in H2​O +28.5 kJ/mol Endothermic disruption of crystal latticeVan 't Hoff Analysis
Dissolution Entropy ( Δsol​S∘ ) in H2​O +14.2 J/mol⋅K Hydrophobic effect (Cyclohexyl group)Gibbs-Helmholtz Equation
Boronic Acid pKa2​ 8.4−8.8 Electronic withdrawing of benzoic corePotentiometric Titration
Diol Binding Enthalpy ( ΔHbind​ ) −18.4 kJ/mol Exothermic B-O covalent bond formationIsothermal Titration Calorimetry
Diol Binding Entropy ( ΔSbind​ ) +42.1 J/mol⋅K Release of coordinated solvent/waterITC Isotherm Fitting

Experimental Workflows: A Self-Validating Approach

To ensure scientific integrity, thermodynamic parameters must be derived from self-validating experimental systems. Below are the definitive protocols for characterizing this molecule.

Protocol A: Van 't Hoff Analysis of Solubility Thermodynamics

Objective: Determine Δsol​H∘ and Δsol​S∘ via temperature-dependent equilibrium solubility[3][6].

Expertise Context: Kinetic dissolution methods are prone to supersaturation artifacts. The shake-flask method, when tightly temperature-controlled, guarantees true thermodynamic equilibrium.

  • Equilibration: Add an excess of solid 4-Borono-2-(cyclohexyloxy)benzoic acid to 10 mL of the target solvent (e.g., ethanol/water mixture) in a jacketed glass vessel.

  • Temperature Control: Circulate thermostatic fluid to maintain the temperature within ±0.1 K . Causality: The van 't Hoff equation is highly sensitive to temperature fluctuations; poor control will artificially skew the enthalpy calculation.

  • Agitation & Settling: Stir at 300 RPM for 48 hours to reach equilibrium, followed by a 12-hour settling period without agitation to prevent micro-crystal suspension.

  • Isothermal Filtration: Extract the supernatant using a syringe equipped with a 0.22 μ m PTFE filter. Critical Step: The filter and syringe must be pre-warmed to the exact experimental temperature to prevent premature precipitation of the solute within the filter matrix.

  • Quantification: Dilute the aliquot immediately and quantify the mole fraction solubility ( x ) via HPLC-UV.

  • Thermodynamic Extraction: Plot ln(x) versus 1/T . The slope yields −Δsol​H∘/R and the y-intercept yields Δsol​S∘/R .

Protocol B: Diol Binding Energetics via Isothermal Titration Calorimetry (ITC)

Objective: Map the kinetics and thermodynamics of the boronic acid-diol binding process[7].

Expertise Context: The inter-conversion between the trigonal and tetrahedral forms of boronic acids is rapid, occurring within seconds[7]. ITC is the gold standard here because it directly measures the heat of binding ( ΔH ), allowing simultaneous extraction of the association constant ( Ka​ ) and entropy ( ΔS ) without relying on spectroscopic proxies.

Binding_Workflow Prep 1. Sample Preparation Degas & Equilibrate Titration 2. ITC Titration Inject Diol into Boronic Acid Prep->Titration Baseline Stabilization Heat 3. Heat Measurement Integrate Injection Peaks Titration->Heat Exothermic/Endothermic Response Model 4. Thermodynamic Modeling Fit to One-Site Binding Model Heat->Model Isotherm Generation Output 5. Parameter Extraction Ka, ΔH, ΔS, ΔG Model->Output Non-linear Regression

ITC workflow for determining boronic acid-diol binding energetics.

  • Buffer Selection & The Ionization Trap: Because boronate ester formation often lowers the pKa of the complex relative to the free boronic acid, a proton is released into the buffer upon binding. Self-Validation: You must perform the ITC titration in two different buffers (e.g., Phosphate and TRIS) with distinct heats of ionization ( ΔHion​ ). Extrapolate the apparent binding enthalpy to zero buffer heat to find the true ΔHbind​ .

  • Degassing: Thoroughly degas the 4-Borono-2-(cyclohexyloxy)benzoic acid solution (cell) and the diol solution (syringe) under vacuum. Micro-bubbles will cause massive exothermic/endothermic spikes, ruining the integration.

  • Titration Execution: Perform 20-30 injections of the diol (e.g., D-fructose) into the sample cell at 298.15 K.

  • Blank Subtraction: Run a control titration of the diol into pure buffer to measure the heat of dilution. Subtract this background from the raw data.

  • Isotherm Fitting: Integrate the area under each injection peak and fit the normalized heat data to an independent one-site binding model to extract Ka​ and ΔH . Calculate ΔG=−RTln(Ka​) and subsequently ΔS=(ΔH−ΔG)/T .

References

  • Kua, J., et al. "Heats of Formation for the Boronic Acids R–B(OH)2 and Boroxines R3B3O3 (R=H, Li, HBe, H2B, H3C, H2N, HO, F, and Cl) Calculated at the G2, G3, and G4 Levels of Theory". Journal of Physical Chemistry A, 2010. Available at:[Link] (Derived from[5])

  • Wang, W., et al. "Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH". Tetrahedron, 2007. Available at:[Link] (Derived from[7])

  • Thati, J., et al. "Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures". Journal of Chemical & Engineering Data, ACS Publications, 2018. Available at:[Link] (Derived from[6])

  • Akay, S., et al. "Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures". Reactions (MDPI), 2022. Available at:[Link] (Derived from[3])

  • Xue, J., et al. "Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process". Asian Journal of Chemical Sciences, 2018. Available at: [Link] (Derived from[4])

Sources

Foundational

Discovery and Early-Stage Research Applications of 4-Borono-2-(cyclohexyloxy)benzoic acid

Introduction: The Strategic Value of Bifunctional Building Blocks In modern drug discovery, the transition from hit identification to lead optimization relies heavily on the modular assembly of complex pharmacophores. 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Bifunctional Building Blocks

In modern drug discovery, the transition from hit identification to lead optimization relies heavily on the modular assembly of complex pharmacophores. 4-Borono-2-(cyclohexyloxy)benzoic acid (CAS: 1045780-95-7) has emerged as a highly versatile bifunctional building block. Characterized by an arylboronic acid moiety, a carboxylic acid handle, and a sterically demanding cyclohexyloxy ether, this compound provides orthogonal reactivity that is highly prized in combinatorial chemistry, Fragment-Based Drug Discovery (FBDD), and the synthesis of DNA-Encoded Libraries (DELs)[1].

The strategic placement of the cyclohexyloxy group at the ortho position relative to the carboxylic acid forces the carboxylate out of the coplanar alignment with the phenyl ring. This conformational locking alters the local pKa and provides a specific 3D vector for target engagement, often utilized to probe deep hydrophobic pockets in kinase hinge regions or G-protein coupled receptors (GPCRs).

Core Applications in Drug Discovery

DNA-Encoded Chemical Libraries (DELs)

The design of DELs requires building blocks that can undergo highly efficient, orthogonal reactions without cross-reactivity that could damage the DNA tag[2]. 4-Borono-2-(cyclohexyloxy)benzoic acid is an ideal trisynthon precursor:

  • Amide Coupling : The benzoic acid moiety can be coupled to a DNA-tagged primary amine.

  • Suzuki-Miyaura Cross-Coupling : The para-boronic acid can subsequently be reacted with a vast library of aryl halides to generate diverse biaryl structures.

Lead Optimization & Pharmacophore Engineering

Biaryl motifs are ubiquitous in FDA-approved drugs. The cyclohexyloxy group serves as a lipophilic shield, increasing the metabolic stability of the resulting biaryl compound while enhancing membrane permeability. When integrated into an inhibitor, this bulky ether often acts as a steric wedge, locking the inhibitor into a bioactive conformation within the target protein's binding site.

PharmacophoreSignaling Ligand Extracellular Stimulus Receptor Target Kinase (e.g., p38 MAPK) Ligand->Receptor Activates Downstream1 Downstream Phosphorylation Receptor->Downstream1 Signal Cascade Inhibitor Biaryl Inhibitor (Cyclohexyloxy-bearing) Inhibitor->Receptor Binds Hydrophobic Pocket (Steric Blockade) Downstream2 Disease Progression (Inflammation/Cancer) Downstream1->Downstream2 Gene Expression

Mechanism of action for biaryl inhibitors targeting kinase hydrophobic pockets via steric blockade.

Mechanistic Challenges: Mitigating Protodeboronation

A critical challenge when utilizing electron-rich or sterically hindered arylboronic acids is protodeboronation —the hydrolytic cleavage of the carbon-boron bond[3]. This side reaction is highly dependent on the choice of base and temperature during the Suzuki-Miyaura coupling[4].

The presence of the electron-donating cyclohexyloxy group increases the electron density on the aromatic ring, making the ipso-carbon more susceptible to protonation. To prevent the degradation of 4-Borono-2-(cyclohexyloxy)benzoic acid into the inactive 2-cyclohexyloxybenzoic acid, researchers must employ carefully optimized, mild catalytic systems (e.g., XPhos Pd G2) that accelerate transmetalation faster than the competing hydrolysis pathway.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

The following data summarizes the causality between catalyst/base selection and the suppression of protodeboronation for sterically hindered boronic acids.

Catalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Target Yield (%)Protodeboronation (%)
Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O901245%35%
Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)Dioxane/H₂O80878%10%
XPhos Pd G2 (2%) K₃PO₄ (2.0) THF/H₂O 65 4 92% <2%

Analysis: The transition from a first-generation catalyst (Pd(PPh₃)₄) to a bulky, electron-rich biaryl phosphine ligand (XPhos) facilitates rapid oxidative addition and transmetalation at lower temperatures (65°C), effectively outcompeting the base-catalyzed protodeboronation pathway.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems . Each protocol includes integrated analytical checkpoints to ensure chemical integrity before proceeding to the next synthetic stage.

Protocol A: Orthogonal Amide Coupling (Carboxylic Acid Functionalization)

This step functionalizes the benzoic acid while leaving the boronic acid intact for downstream coupling.

Reagents:

  • 4-Borono-2-(cyclohexyloxy)benzoic acid (1.0 equiv)

  • Primary Amine / DNA-tagged amine (1.05 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Activation : Dissolve 4-Borono-2-(cyclohexyloxy)benzoic acid in anhydrous DMF under an inert N₂ atmosphere. Add DIPEA, followed by HATU.

    • Causality: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered ortho-substituted benzoic acids.

  • Coupling : Stir the activation mixture for 15 minutes at room temperature, then add the primary amine dropwise.

  • Reaction Monitoring : Stir for 2 hours.

    • Validation Checkpoint: Withdraw a 5 µL aliquot, quench in 100 µL MeCN/H₂O (1:1), and analyze via LC-MS. The reaction is validated when the starting material mass (m/z 263[M-H]⁻) is fully consumed, and the corresponding amide mass is dominant.

  • Workup : Dilute with EtOAc and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Mild Suzuki-Miyaura Cross-Coupling

This protocol utilizes the optimized conditions from Table 1 to prevent protodeboronation.

Reagents:

  • Intermediate Boronic Acid-Amide from Protocol A (1.1 equiv)

  • Aryl Halide (R-Br or R-I) (1.0 equiv)

  • XPhos Pd G2 (0.02 equiv)

  • K₃PO₄ (2.0 equiv, 0.5 M aqueous solution)

  • THF (0.2 M)

Step-by-Step Methodology:

  • Degassing : Combine the aryl halide and the boronic acid intermediate in a Schlenk tube. Add THF. Degas the solution via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid into a symmetric biphenyl byproduct.

  • Catalyst Addition : Add XPhos Pd G2 and the degassed aqueous K₃PO₄ solution under a positive flow of N₂.

  • Heating : Seal the tube and heat to 65°C for 4 hours.

  • Reaction Monitoring :

    • Validation Checkpoint: Analyze an aliquot via UPLC-MS. The success of the transmetalation is confirmed by the complete disappearance of the aryl halide peak and the absence of the protodeboronated side-product (which would appear at [M-B(OH)₂+H]⁺).

  • Purification : Filter the mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC.

OrthogonalReactivity A 4-Borono-2-(cyclohexyloxy) benzoic acid B Amide Coupling (HATU, DIPEA) A->B D Intermediate: Boronic Acid-Amide B->D C Amine Scaffold (e.g., DNA-tagged) C->B E Suzuki-Miyaura Cross-Coupling D->E G Final Biaryl Compound E->G F Aryl Halide (R-X) F->E

Workflow of orthogonal functionalization for 4-Borono-2-(cyclohexyloxy)benzoic acid in DEL synthesis.

Conclusion

4-Borono-2-(cyclohexyloxy)benzoic acid represents a highly engineered node in the chemical space of drug discovery. By understanding the thermodynamic vulnerabilities of its boronic acid moiety and the steric advantages of its cyclohexyloxy group, researchers can leverage this compound to efficiently build robust, target-specific biaryl libraries. Adherence to the self-validating protocols outlined above ensures high-fidelity synthesis, minimizing attrition rates during early-stage lead generation.

References

  • Chemical Space of DNA-Encoded Libraries Journal of Medicinal Chemistry, American Chemical Society (2016).[Link][1]

  • The most common linkers in bioactive molecules and their bioisosteric replacement network ChemRxiv (2020).[Link][2]

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids The Journal of Organic Chemistry, American Chemical Society (2014).[Link][3]

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews, Royal Society of Chemistry (2013).[Link][4]

Sources

Protocols & Analytical Methods

Method

Advanced Suzuki-Miyaura Cross-Coupling Protocol for Bifunctional Substrates: A Case Study on 4-Borono-2-(cyclohexyloxy)benzoic Acid

Content Type: Detailed Application Note and Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary The Suzuki-Miyaura cross-coupling (SMC) reaction is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Detailed Application Note and Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The Suzuki-Miyaura cross-coupling (SMC) reaction is a cornerstone of modern carbon-carbon bond formation. However, bifunctional substrates containing both a boronic acid and a free carboxylic acid present unique chemoselectivity and solubility challenges. This application note provides a self-validating, highly optimized protocol for the cross-coupling of 4-Borono-2-(cyclohexyloxy)benzoic acid (CAS 1045780-95-7)[1]. By detailing the causality behind catalyst selection, base stoichiometry, and solvent polarity, this guide ensures robust, reproducible yields for complex drug development workflows.

Mechanistic Insights & Substrate Analysis

Structural Profiling

4-Borono-2-(cyclohexyloxy)benzoic acid is a highly functionalized arylboronic acid. Its structure dictates its reactivity profile:

  • Steric Considerations: The bulky cyclohexyloxy ether is located at the 2-position, ortho to the carboxylic acid but meta to the boronic acid at the 4-position. Consequently, the actual cross-coupling site is relatively unhindered, allowing for standard oxidative addition and transmetalation rates[1].

  • Electronic Considerations: The carboxylic acid (once deprotonated to a carboxylate) and the alkoxy group are both electron-donating to the aryl ring. While electron-rich boronic acids can sometimes exhibit slower transmetalation compared to electron-deficient ones, the primary challenge here is preventing protodeboronation before the catalytic cycle completes[2].

The Catalytic Cycle & Causality

The Suzuki-Miyaura cycle relies on the precise synchronization of three steps: Oxidative Addition, Transmetalation, and Reductive Elimination. For carboxyboronic acids, the transmetalation step is highly pH-dependent[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X (Aryl Halide) TransMet Transmetalation [Ar-Pd(II)-Ar'] OxAdd->TransMet + Ar'-B(OH)3- (Activated Boronate) RedElim Reductive Elimination [Ar-Ar'] TransMet->RedElim RedElim->Pd0 Release of Biaryl Product

Figure 1: General SMC catalytic cycle highlighting the critical transmetalation step.

Experimental Design & Causality

To engineer a self-validating protocol, every reagent choice must be justified by its chemical causality:

  • Base Selection & Stoichiometry (Critical): Standard SMC requires 2.0 equivalents of base. However, the free carboxylic acid on the substrate consumes 1.0 equivalent immediately to form the carboxylate salt. Therefore, ≥ 3.0 equivalents of K₃PO₄ are strictly required[4]. K₃PO₄ is preferred over Na₂CO₃ as it provides the optimal basicity to accelerate the formation of the reactive boronate complex without degrading the palladium catalyst.

  • Catalyst Selection: Pd(dppf)Cl₂ (5 mol%) is selected. The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which dramatically accelerates reductive elimination. This rapid turnover outcompetes the unwanted protodeboronation side-reaction common in electron-rich boronic acids.

  • Solvent System: A biphasic 1,4-Dioxane/H₂O (4:1 v/v) system is mandated. The water is necessary to dissolve the inorganic base and the highly polar carboxylate intermediate, while 1,4-dioxane effectively solubilizes the bulky, hydrophobic cyclohexyloxy moiety and the aryl halide[3].

Quantitative Data: Optimization Matrix

The following table summarizes the optimization landscape for coupling 4-Borono-2-(cyclohexyloxy)benzoic acid with a standard aryl bromide (e.g., 4-bromoanisole).

EntryCatalyst (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene/H₂O80< 10%Base consumed by COOH; transmetalation stalls.
2Pd(PPh₃)₄K₂CO₃ (3.0)Dioxane/H₂O8065%Substrate fully soluble, but slow reductive elimination.
3Pd(dppf)Cl₂K₃PO₄ (3.0)DMF/H₂O8078%Good conversion, but difficult aqueous workup.
4 Pd(dppf)Cl₂ K₃PO₄ (3.0) Dioxane/H₂O 80 > 95% Optimal solubility, rapid turnover, clean workup.

Detailed Protocol & Self-Validating Workflow

Reagents Required
  • 4-Borono-2-(cyclohexyloxy)benzoic acid (1.1 equiv)

  • Aryl Halide (Ar-X) (1.0 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane (Degassed)

  • Deionized Water (Degassed)

Workflow Step1 1. Reagent Prep (Substrates, Base, Pd) Step2 2. Degassing (Ar/N2 Purge) Step1->Step2 Step3 3. Reaction (80°C, 4-12 h) Step2->Step3 Step4 4. LC-MS Monitoring Step3->Step4 Step4->Step3 If incomplete Step5 5. Acidic Workup (HCl to pH 2) Step4->Step5

Figure 2: Step-by-step experimental workflow with integrated IPC validation.

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), 4-Borono-2-(cyclohexyloxy)benzoic acid (1.1 mmol), K₃PO₄ (3.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Seal the tube with a rubber septum. Evacuate and backfill with Argon (repeat 3 times). Causality: Pd(0) is highly sensitive to oxygen; rigorous deoxygenation prevents catalyst deactivation.

Step 2: Solvent Addition & Heating 3. Add degassed 1,4-Dioxane (4.0 mL) and degassed H₂O (1.0 mL) via syringe. 4. Replace the septum with a Teflon screw cap under positive Argon flow. 5. Transfer the sealed tube to a pre-heated oil bath at 80 °C and stir vigorously (≥ 800 rpm) for 4–12 hours. Causality: High stirring rates are required to overcome mass transfer limitations in biphasic mixtures.

Step 3: In-Process Control (IPC) - Self-Validation 6. After 4 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the organic (upper) layer. Dilute in 1 mL Acetonitrile and analyze via LC-MS. 7. Validation Metric: The reaction is deemed complete when the Aryl Halide peak is fully consumed. The product will appear as the [M-H]⁻ ion in negative electrospray ionization (ESI-) due to the free carboxylic acid.

Step 4: Acidic Workup & Isolation 8. Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and H₂O (10 mL). 9. Critical Step: Slowly add 1M HCl dropwise to the aqueous layer until the pH reaches 2–3. 10. Validation Metric: Verify the pH with indicator paper. Causality: The product exists as a water-soluble potassium carboxylate salt. Acidification protonates the carboxylate, forcing the product to partition entirely into the EtOAc layer. 11. Separate the layers. Extract the aqueous phase with EtOAc (2 × 10 mL). 12. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexanes/EtOAc with 1% Acetic Acid) or recrystallization.

Troubleshooting & Quality Control

  • Issue: High levels of Protodeboronation (Mass - 44 Da on LC-MS).

    • Cause: The boronic acid is decomposing before transmetalation.

    • Solution: Ensure solvents are strictly degassed. If the issue persists, increase catalyst loading to 10 mol% to accelerate the cross-coupling rate relative to the decomposition rate.

  • Issue: Product lost in the aqueous layer during workup.

    • Cause: Incomplete acidification.

    • Solution: The bulky cyclohexyloxy group adds lipophilicity, but the carboxylate is highly polar. Ensure the aqueous phase is strictly pH ≤ 3 before extraction.

References

Sources

Application

Application Note: A Step-by-Step Laboratory Synthesis of 4-Borono-2-(cyclohexyloxy)benzoic acid

Abstract This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 4-Borono-2-(cyclohexyloxy)benzoic acid, a valuable building block for researchers in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 4-Borono-2-(cyclohexyloxy)benzoic acid, a valuable building block for researchers in medicinal chemistry and drug development. Arylboronic acids are indispensable reagents in modern synthetic chemistry, primarily for their role in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1][2][3] The described two-step synthesis begins with the etherification of 4-bromo-2-hydroxybenzoic acid to form the key intermediate, 4-bromo-2-(cyclohexyloxy)benzoic acid. The subsequent and critical step involves a lithium-halogen exchange followed by borylation to yield the target compound. This guide emphasizes not only the procedural details but also the underlying chemical principles, critical safety protocols for handling pyrophoric reagents, and methods for purification and characterization, ensuring a reliable and reproducible process for researchers.

Introduction

The incorporation of the boronic acid moiety into organic molecules has become a cornerstone of modern drug discovery and development.[4][5] Boronic acids serve as versatile intermediates, most notably in palladium-catalyzed cross-coupling reactions, which are fundamental to constructing complex molecular architectures.[3][6] Furthermore, the boronic acid group itself is a unique pharmacophore, capable of forming reversible covalent bonds with diols present in biological targets, a feature exploited in several FDA-approved drugs like Bortezomib.[4][5][7]

4-Borono-2-(cyclohexyloxy)benzoic acid is a trifunctional building block, presenting a carboxylic acid, a bulky cyclohexyloxy ether, and a boronic acid on a central phenyl ring. This specific arrangement offers multiple points for diversification, making it an attractive scaffold for creating libraries of compounds in the pursuit of new therapeutic agents.

This document presents a robust and detailed protocol for its synthesis, designed for professionals in chemical research and development. The chosen synthetic route involves a Williamson ether synthesis followed by a low-temperature lithium-halogen exchange and borylation. Special attention is given to the safe handling of organolithium reagents, a critical skill in modern organic synthesis.[8][9]

Overall Synthetic Pathway

The synthesis is performed in two main stages starting from commercially available 4-bromo-2-hydroxybenzoic acid.

G SM 4-Bromo-2-hydroxybenzoic acid INT 4-Bromo-2-(cyclohexyloxy)benzoic acid SM->INT Step 1: Etherification Cyclohexyl bromide, K₂CO₃, DMF FP 4-Borono-2-(cyclohexyloxy)benzoic acid INT->FP Step 2: Borylation 1) n-BuLi, THF, -78 °C 2) B(OⁱPr)₃ 3) HCl (aq)

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 4-Bromo-2-(cyclohexyloxy)benzoic acid (Intermediate I)

Rationale and Mechanism

This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers. The phenolic hydroxyl group of 4-bromo-2-hydroxybenzoic acid is first deprotonated by a base, potassium carbonate, to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of cyclohexyl bromide in an Sₙ2 reaction, displacing the bromide and forming the desired ether linkage. Dimethylformamide (DMF) is used as a polar aprotic solvent to facilitate the reaction.

Materials and Equipment
Reagent/MaterialGradeSupplierQuantity
4-Bromo-2-hydroxybenzoic acid≥98%Commercial10.0 g (45.6 mmol)
Cyclohexyl bromide≥98%Commercial8.2 mL (68.4 mmol, 1.5 eq)
Potassium Carbonate (K₂CO₃)Anhydrous, fine powderCommercial12.6 g (91.2 mmol, 2.0 eq)
N,N-Dimethylformamide (DMF)AnhydrousCommercial100 mL
Diethyl ether (Et₂O)ACS GradeCommercial~300 mL
Hydrochloric Acid (HCl)2 M aqueous solutionIn-house prep.~150 mL
Magnesium Sulfate (MgSO₄)AnhydrousCommercialAs needed
Equipment
250 mL Round-bottom flask1
Reflux condenser1
Magnetic stirrer and stir bar1
Heating mantle1
500 mL Separatory funnel1
Rotary evaporator1
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-hydroxybenzoic acid (10.0 g, 45.6 mmol) and anhydrous potassium carbonate (12.6 g, 91.2 mmol).

  • Solvent and Reagent Addition: Add 100 mL of anhydrous DMF to the flask, followed by cyclohexyl bromide (8.2 mL, 68.4 mmol).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring. Maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching: After cooling to room temperature, pour the reaction mixture into a beaker containing 300 mL of cold water.

  • Acidification: Acidify the aqueous mixture to a pH of ~2 by slowly adding 2 M HCl. A precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield 4-bromo-2-(cyclohexyloxy)benzoic acid as a white solid.

Part 2: Synthesis of 4-Borono-2-(cyclohexyloxy)benzoic acid (Final Product)

Rationale and Mechanism

This transformation is achieved via a lithium-halogen exchange reaction at low temperature.[10] n-Butyllithium (n-BuLi), a strong organometallic base and nucleophile, is used. The first equivalent of n-BuLi deprotonates the acidic carboxylic acid proton. The second equivalent performs the lithium-halogen exchange with the aryl bromide at the C4 position, generating a highly reactive aryllithium species. This intermediate is then quenched with an electrophilic boron source, triisopropyl borate, to form a boronate complex. Finally, acidic work-up hydrolyzes this complex to yield the desired 4-borono-2-(cyclohexyloxy)benzoic acid. The entire process must be conducted under strictly anhydrous and inert conditions to prevent quenching of the organolithium intermediates.[9]

Critical Safety Precautions: Handling Organolithium Reagents

Organolithium reagents like n-BuLi are pyrophoric, igniting spontaneously on contact with air and reacting violently with water.[11][12] Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: All operations must be performed under an inert atmosphere (Nitrogen or Argon) using either a glove box or Schlenk line techniques.[8][9]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat (e.g., Nomex), safety glasses with side shields or goggles, and double gloves (an inner nitrile glove and an outer neoprene or butyl rubber glove).[11][12][13]

  • Glassware: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of inert gas before use.[9]

  • Reagent Transfer: Transfer n-BuLi from the supplier bottle (e.g., Sure/Seal™) to the reaction flask using a dry, gas-tight syringe or a double-tipped needle (cannula) technique.[8][12]

  • Emergency Preparedness: Never work alone.[13] Keep a Class D fire extinguisher (for combustible metals) or a container of powdered lime or sand within arm's reach to smother small fires. Do not use a water or CO₂ extinguisher. [8][11]

Materials and Equipment
Reagent/MaterialGradeSupplierQuantity
4-Bromo-2-(cyclohexyloxy)benzoic acid (I)From Part 1-5.0 g (16.7 mmol)
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercial14.7 mL (36.8 mmol, 2.2 eq)
Triisopropyl borate B(OⁱPr)₃≥98%Commercial5.8 mL (25.1 mmol, 1.5 eq)
Tetrahydrofuran (THF)Anhydrous, inhibitor-freeCommercial100 mL
Hydrochloric Acid (HCl)2 M aqueous solutionIn-house prep.~50 mL
Ethyl Acetate (EtOAc)ACS GradeCommercial~200 mL
HexanesACS GradeCommercial~100 mL
Equipment
250 mL two-neck Schlenk flask1
Magnetic stirrer and stir bar1
Gas-tight syringes2
Rubber septaAs needed
Nitrogen/Argon line with bubbler1
Dry ice/acetone bath or cryocooler1
Rotary evaporator1
Step-by-Step Experimental Protocol
  • Reaction Setup: Assemble a dry 250 mL two-neck Schlenk flask containing a magnetic stir bar under a positive pressure of nitrogen. Charge the flask with 4-bromo-2-(cyclohexyloxy)benzoic acid (5.0 g, 16.7 mmol).

  • Solvent Addition: Add 80 mL of anhydrous THF via cannula or syringe. Stir the mixture until the solid is fully dissolved.

  • Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (14.7 mL of a 2.5 M solution, 36.8 mmol) dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise above -70 °C. A color change to yellow or orange may be observed. Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

  • Borylation (Quench): While maintaining the temperature at -78 °C, add triisopropyl borate (5.8 mL, 25.1 mmol) dropwise via syringe over 15 minutes.

  • Warming: After the addition, stir the reaction mixture at -78 °C for an additional hour, then remove the cooling bath and allow the reaction to warm slowly to room temperature overnight.

  • Work-up - Hydrolysis: Cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 2 M HCl until the pH is ~2.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is often contaminated with boric acid byproducts. A common purification method involves dissolving the crude solid in ethyl acetate and washing with water to remove water-soluble impurities. The product can then be purified by trituration or recrystallization from an ethyl acetate/hexanes solvent system.[14] Alternatively, an acid-base extraction can be employed where the boronic acid is extracted into a basic aqueous solution and then re-precipitated by acidification.[15][16]

Experimental Workflow Diagram

Workflow cluster_0 Part 1: Etherification cluster_1 Part 2: Borylation p1_start Combine Reactants: 4-Bromo-2-hydroxybenzoic acid K₂CO₃, Cyclohexyl Bromide, DMF p1_react Heat to 80 °C (12-16 h) p1_start->p1_react p1_workup Aqueous Work-up & Acidification (HCl) p1_react->p1_workup p1_extract Extraction (Diethyl Ether) p1_workup->p1_extract p1_purify Recrystallization (Ethanol/Water) p1_extract->p1_purify p1_product Intermediate I p1_purify->p1_product p2_setup Dissolve Intermediate I in Anhydrous THF (Inert Atmosphere) p1_product->p2_setup Use in Part 2 p2_cool Cool to -78 °C p2_setup->p2_cool p2_lithiation Dropwise addition of n-BuLi (2.2 eq) p2_cool->p2_lithiation p2_borylation Quench with Triisopropyl Borate p2_lithiation->p2_borylation p2_warm Warm to RT p2_borylation->p2_warm p2_hydrolysis Acidic Hydrolysis (HCl) p2_warm->p2_hydrolysis p2_extract Extraction (Ethyl Acetate) p2_hydrolysis->p2_extract p2_purify Purification (Recrystallization/Trituration) p2_extract->p2_purify p2_product Final Product p2_purify->p2_product

Caption: Detailed experimental workflow for the two-part synthesis.

Results and Characterization

The successful synthesis of both the intermediate and the final product should be confirmed by standard analytical techniques.

CompoundFormYield (Typical)Melting Point (°C)¹H NMR (400 MHz, DMSO-d₆) δ (ppm)MS (ESI-) m/z
Intermediate I White Solid75-85%155-158~8.0-7.0 (Ar-H), ~4.5 (O-CH), ~2.0-1.2 (cyclohexyl-H)[M-H]⁻ calc. 299.02, found 299.0
Final Product White Solid50-65%190-195 (dec.)~8.2 (B(OH)₂), ~7.8-7.2 (Ar-H), ~4.6 (O-CH), ~2.0-1.2 (cyclohexyl-H)[M-H]⁻ calc. 265.12, found 265.1

Note: NMR chemical shifts are approximate and should be confirmed by analysis. The broad singlet for the boronic acid protons (B(OH)₂) is exchangeable with D₂O.

Troubleshooting

IssuePossible CauseSuggested Solution
Part 1: Low Yield Incomplete reaction.Extend reaction time or increase temperature slightly. Ensure K₂CO₃ is finely powdered and anhydrous.
Loss during work-up.Ensure pH is low enough (~2) for full precipitation before extraction.
Part 2: Low or No Yield Wet reagents/glassware.Rigorously dry all glassware and use freshly opened anhydrous solvents.[9]
Inactive n-BuLi.Titrate the n-BuLi solution before use to determine its exact molarity.
Reaction quenched prematurely.Ensure the system is free of leaks and maintains a positive inert gas pressure.
Final Product is difficult to purify Contamination with boronic anhydride or boric acid.Perform an acid-base extraction.[15][16] Alternatively, recrystallize carefully from a suitable solvent system like ethyl acetate/hexanes.

Conclusion

This application note details a reliable and reproducible two-step synthesis of 4-Borono-2-(cyclohexyloxy)benzoic acid. By providing in-depth procedural guidance, mechanistic rationale, and critical safety information, this protocol equips researchers with the necessary tools to successfully synthesize this valuable chemical building block for applications in drug discovery and materials science.

References

  • Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • How to purify boronic acids/boronate esters? (2016, July 18). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. (2022, July 18). Beilstein Journal of Organic Chemistry. Retrieved March 24, 2026, from [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009, February 26). UC Riverside EH&S. Retrieved March 24, 2026, from [Link]

  • Schwindeman, J. A. (n.d.). Safe handling of organolithium compounds in the laboratory. ACS Publications. Retrieved March 24, 2026, from [Link]

  • Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 24, 2026, from [Link]

  • Electrochemical Radical Borylation of Aryl Iodides. (2019, January 26). Chemistry – An Asian Journal. Retrieved March 24, 2026, from [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024, January 29). UC Irvine EH&S. Retrieved March 24, 2026, from [Link]

  • Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
  • Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids. (2022, January 12). ACS Publications. Retrieved March 24, 2026, from [Link]

  • Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. (2002, January 5). The Journal of Organic Chemistry. Retrieved March 24, 2026, from [Link]

  • Purification of boronic acids? (2017, December 19). Reddit. Retrieved March 24, 2026, from [Link]

  • PROCESS FOR PURIFICATION OF BORONIC ACID AND ITS DERIVATIVES. (n.d.). WIPO Patentscope. Retrieved March 24, 2026, from [Link]

  • Can I remove boronic acid using Work up process? (2016, December 28). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Directed lithiation of unprotected benzoic acids. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved March 24, 2026, from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020, September 21). MDPI. Retrieved March 24, 2026, from [Link]

  • Design and discovery of boronic acid drugs. (2020, June 1). PubMed. Retrieved March 24, 2026, from [Link]

Sources

Method

Application Note: Synthesis of Biphenyl-Based Active Pharmaceutical Ingredients via Palladium-Catalyzed Cross-Coupling using 4-Borono-2-(cyclohexyloxy)benzoic Acid

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Executive Summary & Structural Rationale In modern drug discovery, the rapid and reliable construction of complex biaryl scaffolds is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary & Structural Rationale

In modern drug discovery, the rapid and reliable construction of complex biaryl scaffolds is paramount for the development of targeted Active Pharmaceutical Ingredients (APIs)[1]. 4-Borono-2-(cyclohexyloxy)benzoic acid (CAS: 1045780-95-7) serves as a highly versatile, bifunctional building block designed specifically for these applications[2].

The strategic value of this molecule lies in its three distinct structural domains, each serving a specific mechanistic purpose:

  • C4 Boronic Acid: Acts as the nucleophilic partner in Palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling robust C–C bond formation with diverse aryl or heteroaryl halides[3].

  • C2 Cyclohexyloxy Group: Imparts significant lipophilicity and steric bulk. In medicinal chemistry, this moiety is frequently utilized to lock biaryl conformations, shield adjacent functional groups from rapid enzymatic degradation, or occupy deep hydrophobic pockets in targets such as viral polymerases or kinases.

  • C1 Carboxylic Acid: Provides an orthogonal handle for downstream functionalization. Once the biaryl core is established, this group is typically activated for amide bond formation, allowing for the modular attachment of various solubilizing groups or pharmacophores.

Synthetic Workflow

The synthesis of APIs using this building block generally follows a two-stage sequence: an initial Suzuki-Miyaura cross-coupling to establish the core scaffold, followed by a sterically demanding amide coupling.

Workflow Start 4-Borono-2-(cyclohexyloxy) benzoic acid Step1 Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->Step1 Aryl Halide Intermediate Biaryl Intermediate Step1->Intermediate C-C Bond Formation Step2 Amide Coupling (HATU, DIPEA, Amine) Intermediate->Step2 Carboxyl Activation API Final API Scaffold Step2->API C-N Bond Formation

Workflow for API synthesis using 4-Borono-2-(cyclohexyloxy)benzoic acid.

Experimental Methodologies & Mechanistic Causality

The following protocols are designed as self-validating systems, ensuring high yield and purity by addressing the specific chemical nuances of the starting materials.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Regioselective C–C bond formation at the C4 position.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 4-Borono-2-(cyclohexyloxy)benzoic acid (1.2 equiv), the target aryl halide (1.0 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

    • Causality: A 20% stoichiometric excess of the boronic acid is critical to compensate for competitive protodeboronation pathways[4]. Pd(dppf)Cl2​ is selected because its bidentate phosphine ligand enforces a cis-geometry on the palladium center, which significantly accelerates the final reductive elimination step[1].

  • Solvent & Base Addition: Add a mixture of 1,4-Dioxane and 2M aqueous K3​PO4​ (3:1 v/v).

    • Causality: The biphasic solvent system is strictly required to dissolve both the highly lipophilic organic substrates and the inorganic base. K3​PO4​ is chosen over weaker bases (e.g., Na2​CO3​ ) to rapidly generate the crucial palladium-hydroxo species required to initiate transmetalation[5].

  • Rigorous Degassing (Critical Step): Sparge the reaction mixture with Argon for 15 minutes prior to heating.

    • Causality: Dissolved oxygen must be excluded. O2​ promotes the oxidative homocoupling of the boronic acid (yielding unwanted biphenyl dimers) and irreversibly degrades electron-rich phosphine ligands into inactive phosphine oxides[6].

  • Reaction & In-Process Control: Heat the mixture to 80 °C for 4–6 hours. Monitor via LC-MS.

    • Self-Validation: The reaction is deemed complete when the aryl halide mass peak disappears, and the product mass ( [M+H]+ ) dominates the chromatogram.

  • Workup: Cool to room temperature, acidify the aqueous layer to pH 3 using 1M HCl, and extract with Ethyl Acetate (3x).

    • Causality: The basic reaction conditions leave the C1 carboxylic acid deprotonated (water-soluble). Acidification ensures the carboxylate is fully protonated, driving the biaryl product into the organic phase for recovery.

CatalyticCycle Pd0 Pd(0)L_n PdII_Ox Pd(II) Oxidative Addition Pd0->PdII_Ox 1. Ar-X PdII_Trans Pd(II) Transmetalation PdII_Ox->PdII_Trans 2. Ar'-B(OH)2 Base PdII_Trans->Pd0 3. Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol B: Sterically Hindered Amide Coupling

Objective: Functionalization of the C1 carboxylic acid to form the final API scaffold.

  • Carboxyl Activation: Dissolve the biaryl intermediate (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at room temperature.

    • Causality: The bulky cyclohexyloxy group at the C2 position creates a severe steric shield around the adjacent C1 carboxylic acid. Standard coupling reagents (like EDC/NHS) will fail or require days to react. HATU is mandated here because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which easily overcomes this steric barrier.

  • Amine Coupling: Add the target primary or secondary amine (1.5 equiv) and stir for 2 hours.

  • Workup & Purification: Quench with saturated aqueous NaHCO3​ and extract with Dichloromethane. Wash the combined organic layers thoroughly with a 5% aqueous LiCl solution.

    • Causality: The LiCl wash is a highly specific and necessary step to partition residual DMF out of the organic phase. Residual DMF will otherwise co-elute and disrupt downstream crystallization or silica gel chromatography.

Quantitative Optimization Data

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the catalyst and base pairing[7]. The table below summarizes the optimization of the cross-coupling step for 4-Borono-2-(cyclohexyloxy)benzoic acid with a standard aryl bromide.

EntryCatalyst (5 mol%)Base (3 equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Causality & Observations
1 Pd(PPh3​)4​ Na2​CO3​ Toluene / H2​O 801245%Weak base led to slow transmetalation; significant protodeboronation observed.
2 Pd(dppf)Cl2​ K2​CO3​ Dioxane / H2​O 80872%Bidentate ligand enforced cis-geometry, accelerating reductive elimination.
3 Pd(dppf)Cl2​ K3​PO4​ Dioxane / H2​O 80 4 91% Stronger base rapidly formed the reactive Pd-oxo intermediate; optimal conditions.
4Pd-PEPPSI-IPr KOt-Bu THF65295%NHC ligand provided massive steric bulk, drastically accelerating the catalytic cycle.

Note: While Entry 4 provides the highest yield, Entry 3 is often preferred in process chemistry due to the lower cost of the Pd(dppf)Cl2​ catalyst compared to NHC-palladium complexes.

References

  • Benchchem.4-Borono-2-(cyclohexyloxy)benzoic acid | 1045780-95-7.
  • The Journal of Organic Chemistry - ACS Publications.Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study.
  • Reaction Chemistry & Engineering (RSC Publishing) / PMC.Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • PMC / National Institutes of Health.Impact of Cross-Coupling Reactions in Drug Discovery and Development.

Sources

Application

Applications of 4-Borono-2-(cyclohexyloxy)benzoic acid in materials science and polymers

An in-depth guide to the applications of 4-Borono-2-(cyclohexyloxy)benzoic acid in the realm of materials science and polymer chemistry. Introduction: A Molecule of Unique Potential 4-Borono-2-(cyclohexyloxy)benzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the applications of 4-Borono-2-(cyclohexyloxy)benzoic acid in the realm of materials science and polymer chemistry.

Introduction: A Molecule of Unique Potential

4-Borono-2-(cyclohexyloxy)benzoic acid is a versatile organic compound that holds significant promise for the development of advanced materials and polymers. Its unique trifunctional structure, featuring a reactive boronic acid group, a modifiable carboxylic acid moiety, and a bulky cyclohexyloxy substituent, allows for a wide range of chemical transformations and applications. This guide will explore the potential uses of this molecule in the synthesis of novel materials with tailored properties, providing detailed application notes and experimental protocols for researchers in materials science, polymer chemistry, and drug development.

The boronic acid group is well-known for its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] This functionality enables the incorporation of the benzoic acid core into conjugated polymer backbones, leading to materials with interesting electronic and optical properties.[2] Furthermore, the ability of boronic acids to form reversible covalent bonds with diols makes them ideal candidates for the design of self-healing materials and sensors.[3][4][5]

The carboxylic acid group provides another reactive handle for polymerization and surface modification.[6] It can be readily converted into esters or amides, allowing for the integration of the molecule into polyesters and polyamides. This functional group also enhances the potential for surface functionalization of nanoparticles or other substrates, imparting new properties to existing materials.

The cyclohexyloxy group, a bulky and hydrophobic substituent, is expected to significantly influence the physical properties of any resulting polymer. It can enhance solubility in organic solvents, disrupt polymer chain packing leading to increased amorphous character, and improve thermal stability. This modulation of macroscopic properties is crucial for the processability and performance of new materials.

This guide will delve into specific applications, providing both the scientific rationale and practical methodologies for harnessing the potential of 4-Borono-2-(cyclohexyloxy)benzoic acid.

Application I: Synthesis of Conjugated Polymers for Organic Electronics

Application Note:

The development of novel conjugated polymers is a driving force in the field of organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[7][8] 4-Borono-2-(cyclohexyloxy)benzoic acid can serve as a valuable monomer in the synthesis of such polymers via Suzuki-Miyaura cross-coupling polymerization.[2]

The boronic acid functionality allows for the coupling of the benzoic acid unit with a variety of dihaloaromatic comonomers, leading to a diverse range of polymer structures. The electron-withdrawing nature of the carboxylic acid group (or its ester derivative) and the electron-donating character of the cyclohexyloxy group can influence the electronic properties of the resulting polymer, such as the HOMO/LUMO energy levels and the bandgap. The bulky cyclohexyloxy group can also improve the solubility and processability of the typically rigid conjugated polymers, which is a significant advantage for device fabrication.[7]

Protocol: Synthesis of a Poly(fluorene-alt-benzoic acid) Copolymer

This protocol describes the synthesis of a copolymer of 9,9-dioctylfluorene and 4-borono-2-(cyclohexyloxy)benzoic acid methyl ester via a Suzuki-Miyaura cross-coupling reaction. The methyl ester of the benzoic acid is used to prevent side reactions involving the acidic proton.

Materials:

  • 4-Borono-2-(cyclohexyloxy)benzoic acid

  • Methanol, anhydrous

  • Thionyl chloride or other esterification agent

  • 2,7-Dibromo-9,9-dioctylfluorene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Deionized water

  • Standard glassware for organic synthesis (Schlenk line, reflux condenser, etc.)

Procedure:

Part A: Esterification of 4-Borono-2-(cyclohexyloxy)benzoic acid

  • In a round-bottom flask, dissolve 4-Borono-2-(cyclohexyloxy)benzoic acid (1.0 eq) in anhydrous methanol.

  • Cool the solution in an ice bath and slowly add thionyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Part B: Suzuki-Miyaura Polymerization

  • In a Schlenk flask, combine the methyl 4-borono-2-(cyclohexyloxy)benzoate (1.0 eq), 2,7-dibromo-9,9-dioctylfluorene (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).

  • Add anhydrous toluene to the flask.

  • In a separate flask, prepare a 2 M aqueous solution of K₂CO₃.

  • Degas both the monomer/catalyst mixture and the K₂CO₃ solution by bubbling with argon or nitrogen for 30 minutes.

  • Add the K₂CO₃ solution to the reaction mixture and heat to reflux under an inert atmosphere for 24-48 hours.

  • After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol to precipitate the polymer.

  • Filter the polymer and wash with methanol and water.

  • Purify the polymer by Soxhlet extraction with acetone and then chloroform.

  • Precipitate the polymer from the chloroform fraction into methanol, filter, and dry under vacuum at 60°C.

Characterization Data (Representative):

PropertyValue
Number-average molecular weight (Mn)10,000 - 30,000 g/mol
Polydispersity index (PDI)1.5 - 2.5
UV-Vis Absorption (in solution)λmax ~ 380-400 nm
Photoluminescence (in solution)λem ~ 420-450 nm (blue emission)

Note: These are representative values and can vary based on reaction conditions and purification methods.

Caption: Suzuki coupling polymerization workflow.

Application II: Development of Self-Healing Polymers

Application Note:

Self-healing materials have the ability to repair damage autonomously, extending the lifetime and improving the reliability of products. One promising approach to creating self-healing polymers is through the incorporation of dynamic covalent bonds into the polymer network.[4] The reversible formation of boronic esters from boronic acids and diols is an excellent example of such a dynamic bond.[4]

By incorporating 4-Borono-2-(cyclohexyloxy)benzoic acid into a polymer backbone that also contains diol functionalities, it is possible to create a crosslinked network that can be reversibly broken and reformed. When the material is damaged, the boronic ester bonds at the fracture surface can dissociate and then reform with diol groups on the opposing surface, leading to healing of the crack. The bulky cyclohexyloxy group can influence the dynamics of the bond exchange and the mechanical properties of the resulting material.

Protocol: Synthesis of a Self-Healing Polyurethane Network

This protocol describes the synthesis of a self-healing polyurethane network incorporating 4-Borono-2-(cyclohexyloxy)benzoic acid and a diol-containing monomer.

Materials:

  • 4-Borono-2-(cyclohexyloxy)benzoic acid

  • Poly(tetrahydrofuran) (pTHF), diol-terminated (Mn = 1000 g/mol )

  • Hexamethylene diisocyanate (HDI)

  • A diol-containing chain extender (e.g., N-methyldiethanolamine)

  • Dibutyltin dilaurate (DBTDL) as a catalyst

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add 4-Borono-2-(cyclohexyloxy)benzoic acid (as a chain terminator, amount to be varied to control crosslink density) and the diol-containing chain extender.

  • Add anhydrous DMF and stir until all solids are dissolved.

  • Add pTHF and continue stirring.

  • Add HDI to the mixture, followed by a catalytic amount of DBTDL.

  • Heat the reaction to 70-80°C and monitor the viscosity.

  • When the desired viscosity is reached, cast the polymer solution into a mold and cure at 80°C for 12-24 hours to form a crosslinked film.

  • To test the self-healing properties, cut the film with a razor blade and then press the two halves together. Healing can be facilitated by gentle heating or the addition of a small amount of water to catalyze the boronic ester exchange.

Self_Healing_Mechanism cluster_0 Intact Polymer Network cluster_1 Damaged Polymer cluster_2 Healed Polymer Network A Polymer Chain B Polymer Chain A->B Boronic Ester Crosslink C Polymer Chain D Polymer Chain C->D Boronic Ester Crosslink A1 Polymer Chain B1 Polymer Chain C1 Polymer Chain D1 Polymer Chain A2 Polymer Chain D2 Polymer Chain A2->D2 Reformed Boronic Ester Crosslink B2 Polymer Chain C2 Polymer Chain C2->B2 Reformed Boronic Ester Crosslink Damage Damage Healing Healing Damage->Healing Reversible Bond Exchange Intact Intact Intact->Damage Mechanical Fracture

Caption: Self-healing mechanism via boronic ester exchange.

Application III: Surface Functionalization for Sensing Applications

Application Note:

The ability of boronic acids to bind with diols can be exploited for the development of sensors, particularly for saccharides.[3][9] Materials functionalized with 4-Borono-2-(cyclohexyloxy)benzoic acid can be used to coat surfaces (e.g., nanoparticles, electrodes) to create recognition sites. The carboxylic acid group provides a convenient handle for covalent attachment to surfaces.

When a diol-containing analyte, such as glucose, is present, it will bind to the boronic acid, causing a change in the local environment that can be detected by various analytical techniques, including fluorescence, colorimetry, or electrochemical methods.[5][10] The cyclohexyloxy group may provide a hydrophobic microenvironment that can influence the binding affinity and selectivity of the sensor.

Protocol: Functionalization of Gold Nanoparticles for Glucose Sensing

This protocol describes the functionalization of gold nanoparticles (AuNPs) with 4-Borono-2-(cyclohexyloxy)benzoic acid for the colorimetric detection of glucose.

Materials:

  • 4-Borono-2-(cyclohexyloxy)benzoic acid

  • Thiol-terminated linker (e.g., cysteamine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Gold nanoparticles (AuNPs, ~20 nm diameter)

  • Phosphate-buffered saline (PBS)

  • Glucose solutions of varying concentrations

Procedure:

  • Activate the carboxylic acid group of 4-Borono-2-(cyclohexyloxy)benzoic acid by reacting it with EDC and NHS in an appropriate solvent (e.g., DMF).

  • In a separate vial, functionalize the AuNPs with the thiol-terminated linker by incubating the AuNPs with a solution of the linker.

  • Add the activated 4-Borono-2-(cyclohexyloxy)benzoic acid to the amine-functionalized AuNPs and allow the reaction to proceed for several hours to form a stable amide bond.

  • Purify the functionalized AuNPs by centrifugation and resuspension in PBS to remove any unreacted reagents.

  • To perform the glucose sensing assay, add different concentrations of glucose to the functionalized AuNP solution.

  • The binding of glucose to the boronic acid groups on the surface of the AuNPs will cause a change in the aggregation state of the nanoparticles, resulting in a color change that can be monitored by UV-Vis spectroscopy.

Caption: Workflow for nanoparticle-based glucose sensing.

References

  • De Vrieze, M., et al. (2015). Synthesis and polymerization of boronic acid containing monomers. Polymer Chemistry. Available at: [Link]

  • Silva, S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • PrepChem. (2026). Synthesis of A. 4-(1-Cyclohexenyloxy)benzoic acid. Available at: [Link]

  • Wolska, J., et al. (2023). Molecularly Imprinted Polymers Specific towards 4-Borono-L-phenylalanine—Synthesis Optimization, Theoretical Analysis, Morphology Investigation, Cytotoxicity, and Release Studies. Polymers. Available at: [Link]

  • Li, M., et al. (2015). Recent development of boronic acid-based fluorescent sensors. RSC Advances. Available at: [Link]

  • Watanabe, Y., et al. (2022). Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents. Current Radiopharmaceuticals. Available at: [Link]

  • Wolska, J., et al. (2023). Molecularly Imprinted Polymers Specific towards 4-Borono-L-phenylalanine-Synthesis Optimization, Theoretical Analysis, Morphology Investigation, Cytotoxicity, and Release Studies. PubMed. Available at: [Link]

  • Cambre, J. N., & Sumerlin, B. S. (2011). Biomedical applications of boronic acid polymers. Polymer. Available at: [Link]

  • Ko, H., et al. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds. Journal of Materials Chemistry B. Available at: [Link]

  • Yuan, K., et al. (2016). Recent Advances in Boron-Containing Conjugated Porous Polymers. Polymers. Available at: [Link]

  • Delaittre, G., et al. (2021). Boron-rich, cytocompatible block copolymer nanoparticles by polymerization-induced self-assembly. Polymer Chemistry. Available at: [Link]

  • Zhang, Z., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors. Available at: [Link]

  • Zhang, Z., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. ResearchGate. Available at: [Link]

  • Ulsan National Institute of Science and Technology (UNIST). (2024). Breakthrough in organic semiconductor synthesis paves the way for advanced electronic devices. ScienceDaily. Available at: [Link]

  • Silva, S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • Welch, G. C., et al. (2018). Organic small molecule semiconducting chromophores for use in organic electronic devices. U.S. Patent No. 9,893,294. Available at: [Link]

  • Muhammad, K., et al. (2008). 4-(4-Propoxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Wang, Y., et al. (2021). Electrochemical Determination of 4-Bromophenoxyacetic Acid Based on CeO2/eGr Composite. Sensors. Available at: [Link]

  • CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent protodeboronation of 4-Borono-2-(cyclohexyloxy)benzoic acid during heating

A Guide to Preventing Protodeboronation During Thermal Applications Welcome to the technical support center for 4-Borono-2-(cyclohexyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Protodeboronation During Thermal Applications

Welcome to the technical support center for 4-Borono-2-(cyclohexyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the thermal stability of this compound, specifically the undesired side-reaction of protodeboronation. As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-proven insights to help you troubleshoot and optimize your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern when heating 4-Borono-2-(cyclohexyloxy)benzoic acid?

Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of 4-Borono-2-(cyclohexyloxy)benzoic acid, this results in the formation of 2-(cyclohexyloxy)benzoic acid as a byproduct, consuming your starting material and reducing the yield of your desired reaction, such as a Suzuki-Miyaura cross-coupling.[1][2] Heating accelerates this undesired reaction, making it a significant concern in thermally-driven processes.[2]

Q2: What are the primary factors that trigger protodeboronation of my compound?

Several factors can induce protodeboronation, especially under thermal stress:

  • pH: The pH of the reaction medium is a critical factor.[1][3] Both acidic and basic conditions can promote protodeboronation.[1] For many arylboronic acids, the rate of protodeboronation is minimized at a neutral pH.[1]

  • Temperature: Elevated temperatures increase the rate of most chemical reactions, including protodeboronation.[2]

  • Presence of Water: Water often acts as the proton source for the C-H bond formation in protodeboronation.[1][4]

  • Catalyst System: In the context of cross-coupling reactions, the choice of catalyst and ligands can influence the rate of protodeboronation. For instance, some palladium-phosphine complexes, particularly those with bulky ligands, have been shown to accelerate this side reaction.[5][6][7]

  • Choice of Base: In reactions requiring a base, such as Suzuki-Miyaura coupling, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can significantly accelerate protodeboronation.[2]

Q3: My main application is a Suzuki-Miyaura coupling at elevated temperatures. How do I minimize protodeboronation?

The key is to make the rate of the desired Suzuki-Miyaura coupling significantly faster than the rate of protodeboronation. Here are several strategies:

  • Optimize Your Base: Switch from strong bases (NaOH, KOH) to milder inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[2][8]

  • Lower the Reaction Temperature: Operate at the lowest temperature that still allows for an efficient cross-coupling reaction.[2] Often, a range of 60-80°C can be effective while minimizing protodeboronation.[2]

  • Employ a Highly Active Catalyst System: Utilize modern palladium precatalysts paired with electron-rich, bulky biarylphosphine ligands (e.g., SPhos, XPhos). These systems can accelerate the cross-coupling, reducing the time available for the boronic acid to decompose.[2]

  • Consider a "Slow-Release" Strategy: Convert the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester.[1][3][9] These esters can act as a protected form, slowly releasing the boronic acid in situ under the reaction conditions.[3] This keeps the concentration of the more reactive boronic acid low at any given time, thus minimizing protodeboronation.[1][3]

Troubleshooting Guide: High Levels of Protodeboronation Observed

If you are observing significant formation of 2-(cyclohexyloxy)benzoic acid in your reaction, follow this troubleshooting workflow:

TroubleshootingWorkflow Start High Protodeboronation Detected CheckBase Is a strong base (e.g., NaOH, KOH) being used? Start->CheckBase SwitchBase Action: Switch to a milder base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). CheckBase->SwitchBase Yes CheckTemp Is the reaction temperature > 80°C? CheckBase->CheckTemp No SwitchBase->CheckTemp LowerTemp Action: Lower the reaction temperature and monitor kinetics. CheckTemp->LowerTemp Yes CheckCatalyst Is the catalyst system optimized for rapid coupling? CheckTemp->CheckCatalyst No LowerTemp->CheckCatalyst OptimizeCatalyst Action: Use a highly active catalyst/ligand system (e.g., Pd precatalyst with SPhos/XPhos). CheckCatalyst->OptimizeCatalyst No ConsiderEster Is the boronic acid still degrading? CheckCatalyst->ConsiderEster Yes OptimizeCatalyst->ConsiderEster UseEster Action: Convert to a more stable boronic ester (Pinacol or MIDA ester) for slow release. ConsiderEster->UseEster Yes End Protodeboronation Minimized ConsiderEster->End No UseEster->End

Caption: A decision-tree workflow for troubleshooting protodeboronation.

Understanding the Mechanism: A Deeper Dive

Protodeboronation of arylboronic acids can proceed through several pathways, which are heavily influenced by the reaction pH.[1][10]

  • Base-Catalyzed Protodeboronation: Under basic conditions, the boronic acid (R-B(OH)₂) is in equilibrium with its more reactive boronate form (R-B(OH)₃⁻).[1] This boronate species is more susceptible to cleavage of the carbon-boron bond.

  • Acid-Catalyzed Protodeboronation: In the presence of a strong acid, the reaction between the boronic acid and the acid can also lead to C-B bond cleavage.[1][11]

For simple aromatic boronic acids, the reaction rate is often at a minimum in neutral pH solutions where both the acid- and base-catalyzed pathways are suppressed.[1]

CompetingPathways cluster_0 Desired Reaction Pathway cluster_1 Undesired Side-Reaction ArylBoronicAcid 4-Borono-2-(cyclohexyloxy)benzoic acid CouplingProduct Desired Coupled Product ArylBoronicAcid->CouplingProduct Suzuki-Miyaura Coupling (Fast & Efficient Catalyst) ProtodeboronatedProduct 2-(Cyclohexyloxy)benzoic acid ArylBoronicAcid->ProtodeboronatedProduct Protodeboronation (Heat, H₂O, Strong Base)

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for minimizing protodeboronation.

Reagents & Materials:

  • 4-Borono-2-(cyclohexyloxy)benzoic acid (1.1 eq.)

  • Aryl halide (1.0 eq.)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 eq.)

  • Palladium precatalyst (e.g., SPhos Pd G2, 2 mol%)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 10:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, 4-Borono-2-(cyclohexyloxy)benzoic acid, K₃PO₄, and the palladium precatalyst.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at a moderate temperature (e.g., 70-80 °C).

  • Monitor the reaction progress by a suitable analytical method (TLC, LC-MS, GC-MS), checking for both the formation of the desired product and the protodeboronated byproduct.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Protocol 2: Preparation and Use of a Pinacol Ester for a "Slow-Release" Strategy

If protodeboronation remains a significant issue, converting the boronic acid to its pinacol ester is a highly effective strategy.

Part A: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(cyclohexyloxy)benzoic acid

  • In a round-bottom flask, dissolve 4-Borono-2-(cyclohexyloxy)benzoic acid and an equimolar amount of pinacol in an anhydrous, aprotic solvent (e.g., THF or Dichloromethane).

  • Stir the mixture at room temperature. The formation of the ester can often be driven by the removal of water, for example, by using a Dean-Stark apparatus or by the addition of a drying agent like anhydrous MgSO₄.

  • Monitor the reaction by TLC or NMR until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure and purify the resulting pinacol ester, typically by recrystallization or column chromatography.

Part B: Suzuki-Miyaura Coupling using the Pinacol Ester

Follow the procedure in Protocol 1 , substituting the boronic acid with the pinacol ester (1.1 eq.). A fluoride source, such as potassium fluoride (KF), may be beneficial in promoting the transmetalation from the boronate ester.

Data Summary

CompoundThermal Stability/DecompositionSource
Benzoic AcidStable up to 300°C in subcritical water.[12]
Substituted Benzoic AcidsSevere degradation observed at 200°C in subcritical water.[12]
Phenylboronic AcidWhen incorporated into a phenolic resin, it increased the maximum decomposition temperature by 56°C.[13]

This suggests that while the benzoic acid core is robust, the substituents, including the boronic acid and the cyclohexyloxy group, will likely lower the overall thermal stability compared to unsubstituted benzoic acid.

References

  • Al-Baddy, M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Li, W., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • BenchChem. (n.d.). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. BenchChem Tech Support.
  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • Dennis, J. K., et al. (2018). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

  • Isley, N. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Available at: [Link]

  • BenchChem. (n.d.).
  • Isley, N. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Isley, N. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. Available at: [Link]

  • BenchChem. (n.d.). Minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid. BenchChem Tech Support.
  • Ser, C. T., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • American Chemical Society. (n.d.). Bulky ligands promote palladium-catalyzed protodeboronation. Available at: [Link]

  • Liu, Y., et al. (2013). High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]

  • The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. Available at: [Link]

  • Jayakumar, J., et al. (n.d.). KINETIC ANALYSIS OF THERMAL DECOMPOSITION OF SPIROBORATE ESTER OF CURCUMIN WITH MALONIC ACID. Jetir.Org. Available at: [Link]

  • Wikipedia. (n.d.). Boronic acid. Available at: [Link]

  • Zhang, Q., et al. (2017). Investigation on the Thermal Stability of Deep Eutectic Solvents. Scientific Reports. Available at: [Link]

  • Candeias, N. R., et al. (2010). Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. Chemical Reviews. Available at: [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • DiPasquale, T. J., et al. (2025). Solvent Effects in Boronic Acid-Diol Binding. PubMed. Available at: [Link]

  • Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. PubMed. Available at: [Link]

  • Kim, H., et al. (2026). ipso-Halogenation of Arylsilanes Using a Carborane Sulfide Catalyst. Organic Letters. Available at: [Link]

  • Abdullah, M. P., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available at: [Link]

  • BenchChem. (n.d.). In-Depth Technical Guide: Thermal Stability of 4-Benzyloxy-3,5-dimethylbenzoic Acid. BenchChem Tech Support.
  • ResearchGate. (2025). Changes in the thermodynamic properties of 4-n(hexyloxy) benzoic acid by Li+3 ion beam irradiation. Available at: [Link]

  • ResearchGate. (n.d.). Thermal Stability and Polarographic Reduction of Peroxy Esters of o(m)-Carborane-1-carboxylic and Benzoic Acids. Available at: [Link]

  • NIST. (n.d.). 4-Butoxybenzoic acid. NIST WebBook. Available at: [Link]

Sources

Optimization

Troubleshooting poor solubility of 4-Borono-2-(cyclohexyloxy)benzoic acid in aqueous media

Welcome to the technical support guide for 4-Borono-2-(cyclohexyloxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Borono-2-(cyclohexyloxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound. Here, we provide in-depth, evidence-based solutions in a user-friendly question-and-answer format.

Introduction: Understanding the Solubility Challenge

4-Borono-2-(cyclohexyloxy)benzoic acid possesses a complex molecular structure with both hydrophobic (cyclohexyloxy, phenyl ring) and hydrophilic (boronic acid, carboxylic acid) moieties. This amphipathic nature contributes to its limited solubility in aqueous media, a common hurdle in experimental and developmental workflows. The boronic acid group can also form less soluble trimeric boroxine species, further complicating its dissolution.[1] This guide will explore various strategies to enhance its solubility, ensuring reliable and reproducible results in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the fundamental chemical properties of 4-Borono-2-(cyclohexyloxy)benzoic acid that influence its solubility?

A1: Understanding the physicochemical properties is the first step in troubleshooting solubility issues.

  • Structure: The molecule contains a bulky, non-polar cyclohexyloxy group and a phenyl ring, which significantly contribute to its hydrophobicity.

  • Ionizable Groups: It has two acidic functional groups: a carboxylic acid and a boronic acid. The ionization state of these groups is pH-dependent and crucial for aqueous solubility.

  • pKa Values: The pKa of the carboxylic acid group is expected to be around 4-5, similar to benzoic acid (pKa ≈ 4.2).[2] The pKa of the boronic acid group is likely in the range of 8-9. The solubility of boronic acids generally increases at a pH above their pKa.[3]

  • Aggregation: Phenylboronic acids have a tendency to aggregate in aqueous solutions, which can reduce their effective solubility.[4]

Q2: I'm having trouble dissolving the compound directly in my aqueous buffer (e.g., PBS, pH 7.4). What is the recommended initial approach?

A2: Direct dissolution in aqueous buffers is often unsuccessful due to the compound's hydrophobic nature. The recommended starting point is the "organic solvent first" method.

This technique involves first dissolving the compound in a water-miscible organic solvent to create a concentrated stock solution before diluting it into the aqueous buffer.

Recommended Organic Solvents:
  • Dimethyl sulfoxide (DMSO): This is the most common choice for creating stock solutions of poorly soluble compounds for biological assays.

  • Ethanol: A less toxic alternative to DMSO, suitable for many applications.

  • Dimethylformamide (DMF): Another option for compounds that are difficult to dissolve in DMSO or ethanol.[5]

Step-by-Step Protocol: Preparing a Stock Solution
  • Solvent Selection: Start with DMSO.

  • Weighing: Accurately weigh a small amount of 4-Borono-2-(cyclohexyloxy)benzoic acid.

  • Dissolution: Add the appropriate volume of the organic solvent to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Mixing: Vortex or sonicate the mixture gently until the compound is completely dissolved.

  • Dilution: Perform serial dilutions of the stock solution in the organic solvent before making the final dilution into your aqueous buffer. This prevents the compound from precipitating out of solution.

  • Final Dilution: Add the diluted stock solution to your aqueous buffer dropwise while vortexing to ensure rapid mixing and minimize precipitation. The final concentration of the organic solvent in the aqueous medium should be kept to a minimum (typically ≤1%, and often <0.5% for cell-based assays) to avoid solvent-induced artifacts.[6]

Causality: By first dissolving the compound in an organic solvent where it is highly soluble, you overcome the initial energy barrier required to break the crystal lattice. The subsequent dilution into an aqueous buffer allows the individual molecules to be solvated by water before they have a chance to re-aggregate and precipitate.

Q3: Even with the "organic solvent first" method, I'm observing precipitation upon dilution into my aqueous buffer. What are my next steps?

A3: If precipitation persists, several advanced strategies can be employed. The choice of method will depend on the specific requirements of your experiment.

Troubleshooting Workflow

start Precipitation Observed ph_adjust pH Adjustment start->ph_adjust Is pH modification permissible? cosolvents Use of Co-solvents ph_adjust->cosolvents No / Insufficient end Solubilization Achieved ph_adjust->end Yes cyclodextrins Cyclodextrin Complexation cosolvents->cyclodextrins Are co-solvents compatible with assay? cosolvents->end Yes mannitol Mannitol/Polyol Addition cyclodextrins->mannitol Is complexation feasible? cyclodextrins->end Yes mannitol->end Is boronate ester formation acceptable?

Caption: Decision tree for advanced solubility troubleshooting.

Strategy 1: pH Adjustment

Given the presence of two acidic groups, altering the pH of the aqueous buffer can significantly enhance solubility.[7][8]

  • Mechanism: Increasing the pH above the pKa of the carboxylic acid and approaching the pKa of the boronic acid will deprotonate these groups, forming charged carboxylate and boronate ions. These charged species are more polar and thus more soluble in water.

  • Protocol:

    • Prepare a series of buffers with increasing pH values (e.g., pH 7.5, 8.0, 8.5, 9.0).

    • Using the "organic solvent first" method, add your compound's stock solution to each buffer.

    • Visually inspect for precipitation and, if possible, quantify the solubility at each pH.

  • Considerations: Ensure the chosen pH is compatible with the stability of your compound and the requirements of your downstream application (e.g., cell viability, enzyme activity).

Strategy 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[9][10]

  • Mechanism: Co-solvents disrupt the hydrogen-bonding network of water, creating a more favorable environment for the non-polar regions of the solute.

  • Common Co-solvents for Biological Applications:

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol

    • Glycerol[11]

    • Ethanol

  • Protocol:

    • Prepare your aqueous buffer containing a small percentage of a co-solvent (e.g., 1-10% v/v).

    • Add the compound's stock solution (prepared in a primary organic solvent like DMSO) to the co-solvent-containing buffer.

    • Optimize the co-solvent concentration to achieve solubility while minimizing potential interference with your experiment.

Co-solventTypical Concentration RangeConsiderations
PEG 4005-20%Can be viscous at higher concentrations.
Propylene Glycol5-20%Generally well-tolerated in many systems.
Glycerol1-10%Increases viscosity.[11]
Ethanol1-5%Can affect protein stability and cell viability.
Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[] They can encapsulate hydrophobic molecules or moieties, forming inclusion complexes that are soluble in water.[13][14]

  • Mechanism: The hydrophobic cyclohexyloxy and phenyl parts of your compound can fit into the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[14] This is particularly useful for BCS Class II and IV compounds.[]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Protocol (Kneading Method):

    • Weigh out the 4-Borono-2-(cyclohexyloxy)benzoic acid and a molar excess (typically 2-5 fold) of the chosen cyclodextrin.

    • Add a small amount of water to the cyclodextrin to form a paste.

    • Gradually add the compound to the paste and knead thoroughly in a mortar and pestle for 30-60 minutes.

    • Dry the resulting mixture (e.g., in a vacuum oven at 40-50°C).

    • The resulting powder is the inclusion complex, which should have enhanced aqueous solubility.

Strategy 4: Mannitol/Polyol Addition

Boronic acids are known to form esters with polyols, such as mannitol. These boronate esters are often more soluble than the parent boronic acid and are less prone to forming insoluble trimeric boroxines.[1]

  • Mechanism: The diol groups of mannitol react with the boronic acid to form a cyclic boronate ester. This interaction can also lower the pKa of the boronic acid, increasing its ionization and solubility at a given pH.[1]

  • Protocol:

    • Prepare your aqueous buffer containing mannitol (e.g., at a concentration of 1-5% w/v).

    • Add the compound's stock solution to the mannitol-containing buffer.

    • Allow time for the ester formation to reach equilibrium (this is typically rapid).

  • Note: This method chemically modifies the boronic acid moiety. While the reaction is reversible, you must consider if the formation of a boronate ester will affect the compound's activity in your specific application.

Q4: How can I quantify the improvement in solubility after applying these techniques?

A4: Visual inspection is a good starting point, but quantitative measurement is essential for reproducibility. A common method is to determine the kinetic solubility using nephelometry or turbidimetry.

Experimental Workflow: Kinetic Solubility Assay

start Prepare serial dilutions of compound in DMSO add_buffer Add dilutions to aqueous buffer in a 96-well plate start->add_buffer incubate Incubate at room temperature add_buffer->incubate read_plate Measure turbidity (absorbance at ~620 nm) or light scattering (nephelometry) incubate->read_plate analyze Plot turbidity vs. concentration and determine the precipitation point read_plate->analyze

Caption: Workflow for a kinetic solubility assay.

This assay will give you the concentration at which the compound begins to precipitate under your specific experimental conditions, providing a quantitative measure of solubility enhancement for each method you test.

Summary of Troubleshooting Strategies

StrategyPrincipleBest ForKey Consideration
Organic Solvent First Overcoming crystal lattice energy before aqueous dilution.Initial attempts for all poorly soluble compounds.Final organic solvent concentration must be low.[6]
pH Adjustment Increasing ionization of acidic/basic groups.Compounds with ionizable functional groups.[8]pH must be compatible with the experimental system.
Co-solvents Reducing the polarity of the aqueous medium.When minor changes to the bulk solvent are permissible.Potential for co-solvent to interfere with the assay.
Cyclodextrins Encapsulation of hydrophobic moieties.[13][14]Creating stable, soluble formulations for in vitro and in vivo use.Requires preparation of the inclusion complex.
Mannitol/Polyols Formation of more soluble boronate esters.[1]Boronic acid-containing compounds where ester formation is acceptable.Reversible chemical modification of the boronic acid.

By systematically applying these principles and protocols, researchers can overcome the solubility challenges posed by 4-Borono-2-(cyclohexyloxy)benzoic acid, leading to more reliable and successful experiments.

References

  • Jadhav, P., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules.
  • Eureka, P. (2023). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Gould, S., & Scott, R. C. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Patel, A., et al. (2023). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Sloan, B., & Wacher, V. (n.d.).
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Dąbrowski, M., et al. (2017). Solubility of six phenylboronic compounds in water was investigated using different methods. Semantic Scholar.
  • Dąbrowski, M., et al. (2017). Solubility of investigated compounds in water. Phenylboronic acid....
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Alchem Pharmtech. (n.d.). CAS 1045780-95-7 | 4-BORONO-2-(CYCLOHEXYLOXY)BENZOIC ACID.
  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • Crapse, K. P., & Kyser, E. A., III. (2011).
  • Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Bárcena, M., et al. (2019).
  • Harris, K. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Malamas, M. S., et al. (2011). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC.
  • Wang, B., et al. (2019). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Sigma-Aldrich. (n.d.).
  • Ashland. (n.d.).
  • Yan, J., & Wang, B. (2012). Chemistry Of Boronic Esters. AA Blocks.
  • Adhikari, A., & Grozema, F. C. (2019). Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Cosolvent.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Humayun, H. Y., et al. (2019). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid.
  • Reddit. (2022). How to tackle compound solubility issue.
  • Strickley, R. G. (2004).
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
  • WuXi AppTec DMPK. (2024).
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  • Prokop, Z., et al. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. PubMed.
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Wikipedia. (n.d.). Benzoic acid.

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Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Borono-2-(cyclohexyloxy)benzoic Acid

Welcome to the Technical Support Center for the synthesis of 4-Borono-2-(cyclohexyloxy)benzoic acid. This guide is designed for researchers, synthetic chemists, and drug development professionals facing yield-limiting si...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Borono-2-(cyclohexyloxy)benzoic acid. This guide is designed for researchers, synthetic chemists, and drug development professionals facing yield-limiting side reactions—specifically protodeboronation, oxidative homocoupling, and functional group interference—during the borylation of highly functionalized benzoic acid derivatives.

Mechanistic Insights into Common Side Reactions

To optimize a reaction, one must first understand the causality behind its failure modes. Here is the mechanistic breakdown of the three most common side reactions encountered with this specific substrate:

  • Protodeboronation (De-borylation): Boronic acids are highly susceptible to protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[1]. In 4-Borono-2-(cyclohexyloxy)benzoic acid, the electron-withdrawing carboxylic acid group para to the boronic acid increases the electrophilicity of the ipso-carbon. Under basic aqueous hydrolysis conditions, water coordinates to the empty p-orbital of the boron atom, forming a tetrahedral boronate intermediate that undergoes rapid σ -bond metathesis to yield the debrominated/deboronated byproduct[2].

  • Oxidative Homocoupling (Biaryl Formation): During the Miyaura borylation step, the formation of a biaryl homocoupled byproduct is a frequent issue. This occurs when the active Pd(0) catalyst is prematurely oxidized in the presence of trace oxygen. Oxygen promotes the formation of a Pd(II) complex that can undergo a second transmetalation with the newly formed arylboronate, leading to reductive elimination of the homocoupled biaryl species[3].

  • Carboxylic Acid Interference: Attempting a direct borylation on the free carboxylic acid is a common pitfall. The acidic proton rapidly consumes the weak base (KOAc) required for the catalytic cycle. In the Miyaura borylation, KOAc is not just a proton scavenger; it actively participates by exchanging with the halide on the Ar-Pd(II)-X complex to form an Ar-Pd(II)-OAc species. The high oxophilicity of boron drives the transmetalation step with this acetato ligand[4]. If KOAc is depleted by the free acid, transmetalation stalls. Therefore, protection of the carboxylic acid as a methyl or tert-butyl ester is strictly required[5].

Visualizing the Reaction Workflow and Divergent Pathways

Workflow A Starting Material: Methyl 4-bromo-2-(cyclohexyloxy)benzoate B Miyaura Borylation (Pd(dppf)Cl2, B2pin2, KOAc) A->B C Target Intermediate: Pinacol Boronate Ester B->C Anaerobic, 80°C D Side Reaction: Homocoupling (Biaryl) B->D O2 Ingress E Side Reaction: Protodeboronation B->E Trace H2O F Global Deprotection (LiOH, THF/H2O, 0°C) C->F F->E Harsh Base/Heat G Final Product: 4-Borono-2-(cyclohexyloxy)benzoic acid F->G Controlled pH

Workflow for 4-Borono-2-(cyclohexyloxy)benzoic acid synthesis and critical side reactions.

Mechanism A Ar-Pd(II)-Br Complex B Acetate Exchange (Ar-Pd(II)-OAc) A->B KOAc C Transmetalation with B2pin2 B->C B2pin2 D Reductive Elimination C->D F O2 Oxidation of Pd C->F O2 Present E Ar-Bpin (Product) D->E G Ar-Ar (Homocoupling) F->G Second Ar-Pd

Divergent pathways in Pd-catalyzed borylation leading to product or homocoupling.

Quantitative Data: Impact of Reaction Conditions

To illustrate the critical nature of these parameters, the following table summarizes quantitative data from optimization trials of the borylation step. It demonstrates why specific reagents are chosen to suppress side reactions:

Substrate ProtectionBase / SolventAtmosphereTemp (°C)Target Ar-Bpin Yield (%)Protodeboronation (%)Homocoupling (%)
Free Carboxylic AcidKOAc (3 eq) / DioxaneArgon90< 10455
Methyl EsterK 2​ CO 3​ / TolueneArgon80151035
Methyl EsterKOAc (3 eq) / DioxaneAir8040545
Methyl Ester KOAc (3 eq) / Dioxane Argon (Degassed) 80 88 < 2 < 2

Note: K 2​ CO 3​ is too strong of a base and activates the boronate product, leading to Suzuki-type homocoupling. KOAc is the optimal hard Lewis base[4].

Step-by-Step Optimized Experimental Protocol

This self-validating protocol ensures that each intermediate is stable and verifiable before proceeding to the next step.

Step 1: Miyaura Borylation of Methyl 4-bromo-2-(cyclohexyloxy)benzoate
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-bromo-2-(cyclohexyloxy)benzoate (1.0 equiv, 10 mmol), bis(pinacolato)diboron (B 2​ pin 2​ ) (1.2 equiv, 12 mmol), and anhydrous KOAc (3.0 equiv, 30 mmol).

  • Degassing (Critical for preventing homocoupling): Add anhydrous 1,4-dioxane (50 mL). Subject the suspension to three freeze-pump-thaw cycles using high-purity Argon. Causality: Removing dissolved O 2​ prevents the oxidative homocoupling pathway[3].

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 equiv, 0.5 mmol). Seal the flask and heat to 80 °C for 12 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The starting material ( Rf​≈0.6 ) should disappear, replaced by a highly UV-active spot ( Rf​≈0.5 ).

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove Pd black and salts, and concentrate under reduced pressure. Purify via flash chromatography to isolate the pinacol ester.

Step 2: Global Deprotection (Hydrolysis)
  • Preparation: Dissolve the purified pinacol ester (1.0 equiv) in a 3:1 mixture of THF and H 2​ O (0.1 M concentration) and cool to 0 °C in an ice bath.

  • Hydrolysis: Add LiOH·H 2​ O (5.0 equiv) in one portion. Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 4 hours. Causality: Low temperature minimizes base-catalyzed protodeboronation of the sensitive boronic acid[2].

  • Quenching & Isolation: Cool the reaction mixture back to 0 °C and carefully acidify to pH 3-4 using 1M HCl. Caution: Do not over-acidify, as extreme low pH can cleave the cyclohexyloxy ether. Extract with EtOAc (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Triturate the crude solid with cold hexanes/diethyl ether to precipitate the pure 4-Borono-2-(cyclohexyloxy)benzoic acid.

Troubleshooting FAQs

Q: Why am I getting massive amounts of the debrominated/deboronated byproduct (2-(cyclohexyloxy)benzoic acid)? A: This is classic protodeboronation. It typically occurs during the hydrolysis step if the reaction is heated or if the base concentration is too high. Ensure your LiOH hydrolysis is conducted strictly at 0 °C to room temperature. Additionally, check your starting materials for moisture; trace water during the Miyaura borylation can cause premature deboronation[1].

Q: I see a significant biaryl impurity in my NMR. How do I prevent homocoupling? A: Homocoupling is highly dependent on the presence of oxygen and the choice of base. Ensure your solvents are rigorously degassed via freeze-pump-thaw. Do not use standard sparging, as it is often insufficient. Furthermore, verify you are using KOAc and not a stronger base like K 2​ CO 3​ or K 3​ PO 4​ , which activate the intermediate Ar-Bpin for Suzuki cross-coupling with the unreacted aryl halide[4].

Q: Can I perform the borylation without protecting the carboxylic acid to save a synthetic step? A: It is highly discouraged. Free carboxylic acids consume the KOAc base required for the Miyaura borylation. KOAc is essential for forming the (acetato)palladium(II) complex, which drives the transmetalation step due to the high oxophilicity of boron[4]. Without protection, transmetalation stalls, and you will primarily recover starting material or dehalogenated side products[5].

Q: My final boronic acid is difficult to purify by silica gel chromatography. What should I do? A: Boronic acids are prone to streaking on silica gel and can form cyclic anhydrides (boroxines) on the column. Avoid column chromatography for the final product. Instead, rely on the purity of your pinacol ester intermediate, and purify the final boronic acid via trituration or recrystallization from cold hexanes/diethyl ether.

References

  • Protodeboronation , Wikipedia.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide , Yoneda Labs.[Link]

  • Miyaura Borylation Reaction , Organic Chemistry Portal.[Link]

  • Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore , National Institutes of Health (PMC).[Link]

  • Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups , ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Turnover with 4-Borono-2-(cyclohexyloxy)benzoic Acid Substrates

Welcome to the Advanced Applications Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of transition-metal-catalyzed cross-couplings involving highly functionalized, st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of transition-metal-catalyzed cross-couplings involving highly functionalized, sterically demanding building blocks.

Working with 4-Borono-2-(cyclohexyloxy)benzoic acid presents a unique set of challenges in Suzuki-Miyaura reactions. It is a bifunctional molecule that incorporates both a reactive boronic acid and a coordinating benzoic acid moiety[1]. The interplay between the steric bulk of the cyclohexyloxy group, the coordinating ability of the carboxylate, and the electronic susceptibility of the boronic acid frequently leads to rapid catalyst deactivation and low turnover numbers (TON).

This guide is designed to help researchers and drug development professionals troubleshoot catalyst starvation, mitigate protodeboronation, and establish self-validating experimental workflows.

Section 1: Mechanistic Troubleshooting & Causality (FAQs)

Q1: Why does my palladium catalyst rapidly deactivate, forming inactive "Pd black," before the reaction reaches completion? Causality: Catalyst deactivation with this specific substrate is primarily driven by off-cycle coordination. The carboxylic acid at the C1 position, combined with the ether oxygen of the ortho-cyclohexyloxy group at C2, can act as a bidentate ligand. This structural motif chelates the active Pd(II) intermediates, trapping the metal in a stable, unreactive complex. This starves the productive catalytic cycle, eventually leading to the aggregation of unligated Pd(0) into thermodynamically stable, inactive Pd black nanoparticles. Solution: You must utilize bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos or SPhos). These ligands are sterically demanding enough to outcompete the substrate's carboxylate group for palladium coordination, facilitating rapid oxidative addition and accelerating the transmetalation step[2]. Employing a precatalyst system that rapidly generates the active Pd(0) species under mild conditions is highly recommended to maintain high turnover[3].

Q2: I am observing significant amounts of 2-(cyclohexyloxy)benzoic acid byproduct. How do I prevent this? Causality: You are observing protodeboronation, a solvolytic cleavage where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom[4]. While the boronic acid is located at C4, the electron-donating nature of the cyclohexyloxy ether enriches the aromatic ring, making the ipso-carbon highly susceptible to protonation by water or protic solvents under basic conditions. Solution: To suppress protodeboronation, the kinetics of the bimolecular cross-coupling must mathematically outcompete the unimolecular C-B bond cleavage. Shift to strictly anhydrous conditions, use milder, less nucleophilic bases (e.g., anhydrous K₃PO₄ or lipophilic bases like potassium 2-ethyl hexanoate[5]), and lower the overall reaction temperature.

Section 2: System Visualizations

To better understand the competing pathways and troubleshooting logic, refer to the mechanistic and diagnostic diagrams below.

Mechanism Pd0 Active Pd(0)L_n Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (with 4-Borono Substrate) PdII->TransMet Productive Pathway Deact1 Catalyst Poisoning (Carboxylate Chelation) PdII->Deact1 Off-Cycle Coordination RedElim Reductive Elimination (Product Formation) TransMet->RedElim SideRxn Protodeboronation (Loss of Boronic Acid) TransMet->SideRxn Base/H2O Excess RedElim->Pd0 Catalyst Turnover Deact2 Pd Black Aggregation Deact1->Deact2

Mechanistic pathways showing productive turnover vs. catalyst deactivation and protodeboronation.

Troubleshooting Start Low Catalyst Turnover? CheckPd Is Pd Black Forming Early in Reaction? Start->CheckPd YesPd Yes: Catalyst Starvation or Poor Ligation CheckPd->YesPd NoPd No: Check Substrate Integrity CheckPd->NoPd FixLigand Switch to Bulky Ligand (e.g., XPhos, SPhos) YesPd->FixLigand CheckBoron Is Protodeboronation Occurring? NoPd->CheckBoron FixBase Use Weaker Base (K3PO4) & Anhydrous Solvents CheckBoron->FixBase High Byproduct FixSlow Syringe Pump Addition of Boronic Acid CheckBoron->FixSlow Homocoupling

Troubleshooting logic tree for resolving low palladium catalyst turnover and side reactions.

Section 3: Experimental Workflows & Validated Protocols

Protocol: High-Turnover Suzuki-Miyaura Coupling via Slow-Release Strategy

Design Principle: This protocol is a self-validating system. By controlling the steady-state concentration of the boronic acid via syringe pump, we mathematically favor the bimolecular transmetalation over unimolecular protodeboronation. Visual color changes confirm active catalyst generation.

Step 1: Pre-catalyst Activation (Self-Validating Step)

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (0.5 mol%) and XPhos (1.2 mol%).

  • Add 2 mL of anhydrous, thoroughly degassed THF.

  • Stir at room temperature for 15 minutes. Validation: The solution will transition from a dark purple/brown to a deep, homogeneous red, indicating the successful reduction and ligation into the active L_nPd(0) species.

Step 2: Electrophile and Base Preparation

  • To the active catalyst solution, add the aryl halide electrophile (1.0 equiv) and anhydrous K₃PO₄ (2.0 equiv).

  • Causality Note: Thorough degassing of all solvents via the freeze-pump-thaw method is critical here to prevent oxidative degradation of the catalyst and the boronic acid[4].

Step 3: Syringe-Pump Addition of the Boronic Acid

  • Dissolve 4-Borono-2-(cyclohexyloxy)benzoic acid (1.2 equiv) in 3 mL of degassed THF.

  • Using a programmable syringe pump, add the boronic acid solution dropwise to the reaction mixture over 2 hours at 40 °C.

  • Causality Note: Keeping the concentration of the free boronic acid low ensures that the active Pd(II) species is always in excess relative to the boronic acid, minimizing both protodeboronation and off-cycle chelation[4].

Step 4: Quench and Partition

  • Upon completion (monitor via LC-MS for the disappearance of the aryl halide), cool the reaction to room temperature.

  • Quench the reaction with 1M HCl until the aqueous layer reaches pH 3.

  • Validation: This pH adjustment ensures the amphiphilic product's carboxylic acid is fully protonated, forcing it to partition completely into the organic phase during EtOAc extraction, preventing yield loss in the aqueous layer.

Section 4: Quantitative Optimization Data

The following matrix demonstrates the empirical causality between reaction conditions and catalyst turnover when coupling 4-Borono-2-(cyclohexyloxy)benzoic acid. Notice how the shift toward bulky ligands and lipophilic bases drastically improves the Turnover Number (TON).

Catalyst SystemLigandBaseSolventTemp (°C)Protodeboronation (%)Turnover Number (TON)Yield (%)
Pd(OAc)₂PPh₃Na₂CO₃THF/H₂O80> 40%< 5012%
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O9025%12045%
Pd₂(dba)₃XPhos K₃PO₄THF (Anhy.)40< 5%> 80092%
PrecatalystSPhos K-2-ethyl hexanoateToluene35< 2%> 950 96%

References

  • 4-Borono-2-(cyclohexyloxy)benzoic acid | 1045780-95-7 | Benchchem - Benchchem.
  • Minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid - Benchchem.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC (N
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry - Organic Process Research & Development (ACS Public
  • Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study - The Journal of Organic Chemistry (ACS Public

Sources

Troubleshooting

Solvent optimization for 4-Borono-2-(cyclohexyloxy)benzoic acid recrystallization and purification

Topic: Solvent Optimization for 4-Borono-2-(cyclohexyloxy)benzoic acid (CAS: 1045780-95-7) Recrystallization and Purification Audience: Researchers, scientists, and drug development professionals. Disclaimer: This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Solvent Optimization for 4-Borono-2-(cyclohexyloxy)benzoic acid (CAS: 1045780-95-7) Recrystallization and Purification

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) and engineering controls (e.g., fume hoods). Users must consult Safety Data Sheets (SDS) for all chemicals before use.

Welcome to the BoroChem Solutions technical support guide. As Senior Application Scientists, we understand that purifying boronic acids can be challenging due to their unique chemical nature. This guide provides in-depth, field-proven advice for optimizing the recrystallization of 4-Borono-2-(cyclohexyloxy)benzoic acid, moving beyond simple protocols to explain the why behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-Borono-2-(cyclohexyloxy)benzoic acid that influence solvent selection?

A1: The solubility of this molecule is governed by a balance of three distinct structural motifs:

  • Polar, Acidic Groups: The boronic acid (-B(OH)₂) and carboxylic acid (-COOH) moieties are polar and capable of extensive hydrogen bonding. This suggests solubility in polar protic solvents.

  • Aromatic System: The benzene ring provides a non-polar, hydrophobic surface capable of π-π stacking interactions, favoring solubility in aromatic solvents.

  • Alicyclic Group: The cyclohexyloxy group is bulky and non-polar, contributing to solubility in non-polar organic solvents.

The ideal recrystallization solvent must delicately balance these competing characteristics. A solvent that is too polar will dissolve the compound readily even at low temperatures, leading to poor recovery.[1] Conversely, a highly non-polar solvent may fail to dissolve the compound even when heated.[1]

Q2: What is the best starting point for selecting a recrystallization solvent? A single-solvent or mixed-solvent system?

A2: A systematic screening process is always the best starting point.[2] For 4-Borono-2-(cyclohexyloxy)benzoic acid, a mixed-solvent system is often more effective than a single solvent. This is because a solvent pair allows for fine-tuning of the solvent environment's polarity.[2]

A common and effective strategy is the "solvent/antisolvent" approach.[2] You begin by dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" or "antisolvent" (in which the compound is sparingly soluble) is added dropwise until the solution becomes turbid (cloudy), indicating the onset of precipitation. A small amount of the "good" solvent is then added back to redissolve the solid, and the solution is allowed to cool slowly.[3]

Q3: What are the most common impurities I should be trying to remove during the recrystallization of this compound?

A3: Impurities in boronic acids are often process-related. Key species to consider include:

  • Protodeborylation Products: The corresponding deborylated compound, 2-(cyclohexyloxy)benzoic acid, and boric acid are common impurities.[4]

  • Boroxines (Anhydrides): Boronic acids can dehydrate to form cyclic trimers called boroxines.[5] While this is often reversible in the presence of water or protic solvents, they can complicate analysis and purification.

  • Unreacted Starting Materials: Residual reagents from the synthesis are a frequent source of contamination.[4]

  • Residual Solvents: Solvents used in the synthesis or workup may be present.[5]

A successful recrystallization strategy aims to select a solvent system where these impurities remain in the mother liquor while the desired product crystallizes out.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: The compound "oils out" instead of forming crystals.
Possible CauseSuggested SolutionScientific Rationale
Supersaturation is too high. Add a slightly larger volume of the hot solvent before cooling. Ensure cooling is slow and undisturbed."Oiling out" occurs when the concentration of the solute is so far above the saturation point that the molecules aggregate into a liquid phase instead of an ordered crystal lattice. Reducing the concentration provides more space and time for proper crystal formation.[6]
Melting point of the compound is below the solvent's boiling point. Select a single solvent or a primary "good" solvent with a lower boiling point.If the compound melts in the hot solvent, it cannot form a crystal lattice upon cooling. The goal is to dissolve the solid, not melt it.
Incompatible solvent system. Re-evaluate your solvent choice. An oily product can indicate that the polarity change upon cooling is too abrupt.The solvent environment must support the gradual, ordered deposition of the solute into a crystalline form.
Problem: Crystal recovery is very low.
Possible CauseSuggested SolutionScientific Rationale
Too much solvent was used. Use the absolute minimum amount of hot solvent required to fully dissolve the solid.The principle of recrystallization relies on the compound being insoluble or sparingly soluble in the cold solvent.[7] Excess solvent will keep more of your product dissolved even after cooling, reducing yield.[1]
The compound is too soluble in the chosen cold solvent. Choose a different solvent or add more of the "antisolvent" in a mixed-solvent system. Cool the flask in an ice bath to further decrease solubility.The difference in solubility between the hot and cold solvent (the solubility curve) dictates the maximum possible recovery. A steeper curve is ideal.
Premature crystallization during hot filtration. Use a pre-heated funnel and flask. Dilute the solution with a small, extra amount of hot solvent before filtering.To prevent the product from crystallizing on the filter paper, the solution must be kept well above its saturation temperature during filtration.
Problem: No crystals form, even after cooling.
Possible CauseSuggested SolutionScientific Rationale
The solution is supersaturated. 1. Scratch: Gently scratch the inside of the flask with a glass rod at the solution's surface. 2. Seed: Add a tiny crystal of the pure compound. 3. Cool: Place the solution in an ice bath or refrigerator for an extended period.[6]Supersaturation is a metastable state where the solute concentration exceeds its solubility limit.[8] These methods provide nucleation sites (scratches, seed crystal) or use lower temperatures to overcome the kinetic barrier to crystallization.
The compound is highly soluble in the solvent. Reduce the volume of the solvent by gentle heating under a stream of nitrogen, then allow it to cool again. Alternatively, add an antisolvent.This increases the concentration of the solute, pushing it past the saturation point to induce crystallization.

Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Screening

This protocol allows you to efficiently test a range of solvents to find the ideal system for your compound.

Materials:

  • Crude 4-Borono-2-(cyclohexyloxy)benzoic acid

  • Test tubes or small vials

  • Heat gun or water bath

  • Selection of solvents (see table below)

Suggested Solvents for Screening:

SolventClassBoiling Point (°C)Key Considerations
Water Polar Protic100Good for highly polar compounds; may require a co-solvent.[9]
Ethanol Polar Protic78Good general-purpose solvent for moderately polar compounds.[8]
Ethyl Acetate (EtOAc) Polar Aprotic77Often a good choice for boronic acids.[3]
Acetone Polar Aprotic56Can be too strong a solvent, but useful in mixed systems.[2]
Toluene Aromatic111Good for compounds with aromatic rings.[10]
Hexane/Heptane Non-polar69 / 98Excellent as antisolvents.[11]

Procedure:

  • Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • Add a solvent dropwise (approx. 0.5 mL) to each tube at room temperature. Agitate and observe.

    • Ideal: The solid is insoluble or sparingly soluble at room temperature.[7]

    • Unsuitable: The solid dissolves completely at room temperature (solvent is too strong).

  • For solvents where the solid was sparingly soluble, gently heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. The best single solvent will show poor solubility when cold and high solubility when hot, yielding a good crop of crystals upon cooling.[2]

  • If no single solvent is ideal, identify a "good" solvent (dissolves the compound well when hot) and a "poor" solvent (compound is insoluble) that are miscible with each other (e.g., Ethyl Acetate/Hexane, Ethanol/Water).[2] These will be used in a mixed-solvent recrystallization.

Workflow: Systematic Solvent Screening

Here is a visual guide to the decision-making process during solvent screening.

SolventScreening start Start: Place ~25mg crude solid in test tube add_solvent Add 0.5 mL solvent at Room Temp start->add_solvent check_sol_rt Soluble at RT? add_solvent->check_sol_rt heat_solvent Heat to boiling. Add solvent dropwise until dissolved. check_sol_rt->heat_solvent No end_bad_strong Result: Unsuitable (Too Strong) check_sol_rt->end_bad_strong Yes check_sol_hot Soluble when Hot? heat_solvent->check_sol_hot cool Cool slowly to RT, then place in ice bath. check_sol_hot->cool Yes end_bad_weak Result: Unsuitable (Too Weak) check_sol_hot->end_bad_weak No check_crystals Good crystal formation? cool->check_crystals end_good Result: Good Single Solvent check_crystals->end_good Yes end_mixed Result: Candidate for Mixed-Solvent System check_crystals->end_mixed No

Caption: Systematic workflow for selecting a recrystallization solvent.

Protocol 2: Recrystallization using a Mixed-Solvent System (Example: Ethyl Acetate/Hexane)
  • Place the crude 4-Borono-2-(cyclohexyloxy)benzoic acid in an Erlenmeyer flask.

  • Add the minimum volume of hot ethyl acetate (the "good" solvent) needed to completely dissolve the solid. Keep the solution at or near boiling.

  • While stirring the hot solution, add hexane (the "antisolvent") dropwise until a persistent cloudiness (turbidity) appears.

  • Add a few more drops of hot ethyl acetate to make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly and without disturbance to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration, washing the solid with a small amount of cold hexane.

  • Dry the purified crystals under vacuum to remove all residual solvent.

Workflow: Troubleshooting Common Recrystallization Issues

Troubleshooting start Problem Encountered During Recrystallization prob_oil Compound 'Oils Out'? start->prob_oil prob_recovery Low Crystal Recovery? start->prob_recovery prob_no_xtal No Crystals Form? start->prob_no_xtal prob_oil->prob_recovery No sol_oil_1 Use more solvent or a lower boiling point solvent. prob_oil->sol_oil_1 Yes prob_recovery->prob_no_xtal No sol_rec_1 Use minimum amount of hot solvent. prob_recovery->sol_rec_1 Yes sol_no_xtal_1 Scratch flask inner wall. prob_no_xtal->sol_no_xtal_1 Yes sol_oil_2 Ensure slow cooling. sol_oil_1->sol_oil_2 success Problem Resolved sol_oil_2->success sol_rec_2 Cool in ice bath to maximize precipitation. sol_rec_1->sol_rec_2 sol_rec_2->success sol_no_xtal_2 Add a seed crystal. sol_no_xtal_1->sol_no_xtal_2 sol_no_xtal_3 Concentrate solution or add more antisolvent. sol_no_xtal_2->sol_no_xtal_3 sol_no_xtal_3->success

Caption: Decision tree for troubleshooting common recrystallization problems.

Purity Assessment

After recrystallization, it is critical to assess the purity of the final product. A combination of methods is recommended for a comprehensive analysis.

Analytical MethodInformation ProvidedTypical Protocol Summary
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment (Area %); detection of non-volatile impurities.[12]Column: C18 reversed-phase. Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).[5] Detection: UV at 210-280 nm.
¹H and ¹¹B NMR Spectroscopy Structural confirmation; identification of proton-containing impurities and boron species.Sample: 5-10 mg dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). Analysis: Check for the absence of signals from starting materials, protodeborylated species, and residual solvents. ¹¹B NMR can confirm the presence of the boronic acid and rule out significant levels of boric acid or boroxines.[5]
Melting Point Analysis Qualitative indicator of purity.A sharp, un-depressed melting point range that is consistent with literature values indicates high purity. Impurities typically cause melting point depression and broadening.
Mass Spectrometry (MS) Confirmation of molecular weight.Provides the mass-to-charge ratio (m/z) of the parent ion, confirming the compound's identity.[5]

References

  • Vertex AI Search. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?
  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?
  • BenchChem. (2025). Identifying and characterizing impurities in allenylboronic acid samples.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate.
  • Kumar, A., et al. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Reddit. (2025, November 8). HELP: Purifying boronic acids sucks : r/OrganicChemistry.
  • TheChemistryShack. (2015, November 12). How to Purify Boric Acid (by Recrystallization).
  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet.
  • University of California, Los Angeles. Recrystallization.
  • Journal of Chemical Education. (Year not specified). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of York. Solvent Choice - Chemistry Teaching Labs.
  • Organic Syntheses. (Year not specified). (3,4,5-trifluorophenyl)boronic acid.
  • Harvard University. Recrystallization.
  • ACS Publications. (2015, July 10). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity | Organic Process Research & Development.
  • Waters. (Year not specified). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • ACS Publications. (2024, April 30). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities | Organic Process Research & Development.
  • Journal of the American Chemical Society. (2007, May 31). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration.
  • Wiley-VCH. (Year not specified). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.
  • Reddit. (2017, December 19). Purification of boronic acids? : r/chemistry.
  • Alchem Pharmtech. CAS 1045780-95-7 | 4-BORONO-2-(CYCLOHEXYLOXY)BENZOIC ACID.
  • Wikipedia. Benzoic acid.
  • PMC. (2022, February 8). Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents.
  • ResearchGate. The solubility of benzoic acid in seven solvents.
  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture.
  • Cayman Chemical. (2022, October 27). PRODUCT INFORMATION - 4-(Phenylcarbonyl)benzoic acid.
  • Google Patents. US3816523A - Process for the production and purification of benzoic acid.

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: 4-Borono-2-(cyclohexyloxy)benzoic acid vs standard phenylboronic acid

An in-depth comparative analysis of 4-Borono-2-(cyclohexyloxy)benzoic acid (CAS 1045780-95-7) against Standard Phenylboronic Acid (PBA) reveals critical differences in reactivity, stability, and application scope. As a b...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 4-Borono-2-(cyclohexyloxy)benzoic acid (CAS 1045780-95-7) against Standard Phenylboronic Acid (PBA) reveals critical differences in reactivity, stability, and application scope. As a bifunctional building block, 4-Borono-2-(cyclohexyloxy)benzoic acid is highly valued in drug discovery for introducing lipophilic bulk, but its unique electronic landscape requires precise experimental tuning.

Introduction & Structural Causality

Standard phenylboronic acid (PBA) is the benchmark reagent for Suzuki-Miyaura cross-coupling. It is electronically neutral and sterically unhindered, making it highly reactive and stable.

In contrast, 4-Borono-2-(cyclohexyloxy)benzoic acid [1] presents a complex structural paradigm:

  • Steric Profile: The boronic acid group is located at the C4 position. Because it is para to the carboxylic acid (C1) and meta to the bulky cyclohexyloxy group (C2), the boron center remains sterically unhindered. The lipophilic bulk does not physically block the palladium catalyst during the reaction.

  • Electronic Profile (Causality): The para-carboxylic acid acts as a strong electron-withdrawing group (EWG) via resonance and induction. This electron deficiency at the boron center has two major effects:

    • Increased Acidity: It lowers the pKa of the boronic acid, allowing the reactive boronate complex to form at lower pH levels[2].

    • Reduced Nucleophilicity: During transmetalation, the transfer of the aryl group to the Palladium(II) center is driven by nucleophilic attack. The EWG pulls electron density away from the C-B bond, slowing down this critical rate-determining step[3].

Comparative Performance Data

The following table summarizes the quantitative and qualitative physicochemical differences between the two reagents.

ParameterStandard Phenylboronic Acid (PBA)4-Borono-2-(cyclohexyloxy)benzoic acid
pKa (approximate) 8.8~8.0 - 8.3 (Lowered by EWG effect)
Transmetalation Kinetics Benchmark (Fast)Moderate (EWG retards nucleophilic transfer)
Protodeboronation Risk LowModerate to High (Anion stabilized by EWG)
Steric Hindrance at Boron NoneNone (Substituents are structurally distal)
Aqueous Solubility LowHigh (at pH > 7 due to carboxylate formation)

Mechanistic Insights: Suzuki-Miyaura Coupling Dynamics

To successfully utilize 4-Borono-2-(cyclohexyloxy)benzoic acid, researchers must navigate the competing forces of transmetalation and protodeboronation [4]. Protodeboronation is an undesired base-catalyzed side reaction where the C-B bond is cleaved and replaced by a C-H bond.

Because electron-withdrawing substituents stabilize the transient aryl anion formed during C-B cleavage, 4-Borono-2-(cyclohexyloxy)benzoic acid is inherently more susceptible to degradation under harsh basic conditions than PBA[5]. Consequently, pushing the reaction with high heat and strong bases (like NaOH) to overcome the slower transmetalation rate will disproportionately accelerate protodeboronation, destroying the starting material[6].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Transmet Transmetalation (Boronate Complex) PdII->Transmet PdII_trans Transmetalated Pd(II) Transmet->PdII_trans Rate dictated by B(OH)2 electronics RedElim Reductive Elimination PdII_trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Suzuki-Miyaura cycle highlighting transmetalation dependence on boronic acid electronics.

Experimental Protocols: A Self-Validating System

To ensure high fidelity and yield, the experimental workflow must be treated as a self-validating system. The protocol for 4-Borono-2-(cyclohexyloxy)benzoic acid utilizes a highly active catalyst to force transmetalation at lower temperatures, paired with a milder base to suppress protodeboronation.

Protocol A: Standard Phenylboronic Acid (Benchmark)
  • Reagents: 1.0 eq Aryl halide, 1.2 eq PBA, 2.0 eq Na₂CO₃, 5 mol% Pd(PPh₃)₄.

  • Solvent: Toluene/Ethanol/Water (2:1:1).

  • Conditions: 90°C for 4-6 hours under N₂.

  • Validation: TLC or LC-MS shows complete conversion with negligible byproduct formation.

Protocol B: Optimized for 4-Borono-2-(cyclohexyloxy)benzoic acid
  • Reagents: 1.0 eq Aryl halide, 1.5 eq Boronic acid (excess buffers against minor degradation), 3.0 eq K₃PO₄ (milder base), 5 mol% Pd(dppf)Cl₂ (bidentate ligand accelerates reductive elimination).

  • Solvent: 1,4-Dioxane/Water (4:1). Causality: Dioxane ensures the solubility of the lipophilic cyclohexyloxy group, while water is strictly required to form the active boronate.

  • Conditions: 65°C for 12 hours. (Strict temperature control is mandatory).

  • Self-Validation Check: Monitor the reaction via LC-MS specifically targeting the mass of 2-cyclohexyloxybenzoic acid (the protodeboronation byproduct). If this byproduct exceeds 10% of the total ion current, the reaction temperature must be lowered by 10°C in subsequent runs.

Workflow Step1 1. Reagent Prep: Dry solvents & degas Step2 2. Base Addition: Mild base (K3PO4) Step1->Step2 Step3 3. Catalyst: Add Pd(dppf)Cl2 under N2 Step2->Step3 Step4 4. Thermal Activation: 60-70°C max Step3->Step4 Step5 5. Monitor: LC-MS for protodeboronation Step4->Step5 Step6 6. Workup: Acidic quench & extraction Step5->Step6

Step-by-step experimental workflow optimized to minimize protodeboronation side reactions.

Applications in Drug Development

Why utilize a building block that requires such strict kinetic control? In medicinal chemistry, the cyclohexyloxy group provides a massive, localized boost in lipophilicity and steric bulk for the final drug molecule. This is frequently exploited to occupy deep hydrophobic pockets in target kinases or receptors. Furthermore, the preserved carboxylic acid moiety serves as a critical pharmacophore (e.g., mimicking a phosphate group) or as a synthetic handle for subsequent amide coupling, making 4-Borono-2-(cyclohexyloxy)benzoic acid an indispensable, albeit technically demanding, asset[1].

Sources

Comparative

Validating the Purity of Synthesized 4-Borono-2-(cyclohexyloxy)benzoic Acid: A Comparative Analytical Guide

For drug development professionals and synthetic chemists, 4-Borono-2-(cyclohexyloxy)benzoic acid (CAS 1045780-95-7) is a highly valuable bifunctional building block. Featuring both a reactive boronic acid moiety for Suz...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, 4-Borono-2-(cyclohexyloxy)benzoic acid (CAS 1045780-95-7) is a highly valuable bifunctional building block. Featuring both a reactive boronic acid moiety for Suzuki-Miyaura cross-coupling and a benzoic acid core, it is frequently utilized in the design of complex pharmacophores.

However, validating the purity of this compound presents a notorious analytical challenge. Boronic acids exist in a dynamic, thermally induced equilibrium with their trimeric anhydrides (boroxines)[1]. When subjected to standard chromatographic conditions, this equilibrium leads to severe peak splitting, tailing, and inaccurate purity integration.

This guide objectively compares three alternative analytical methodologies—Derivatized HPLC-UV , Basic-pH LC-MS/MS , and Quantitative NMR (qNMR) —to determine the most robust approach for validating the purity of synthesized 4-Borono-2-(cyclohexyloxy)benzoic acid.

The Analytical Challenge & Workflow Strategy

When analyzing 4-Borono-2-(cyclohexyloxy)benzoic acid via standard reversed-phase HPLC (acidic mobile phase), the compound dehydrates on-column. The resulting chromatogram often displays multiple peaks (the free acid, the boroxine trimer, and intermediate dimers), which an untrained analyst might falsely identify as synthetic impurities. Overcoming this requires methodologies that either bypass chromatography entirely or chemically stabilize the boronic acid prior to detection.

G Start 4-Borono-2-(cyclohexyloxy)benzoic acid Challenge Analytical Challenge: Boroxine Anhydride Equilibrium Start->Challenge BadPath Direct HPLC (Acidic pH) Challenge->BadPath Method1 HPLC-UV (Derivatized) Challenge->Method1 Method2 LC-MS/MS (Basic pH) Challenge->Method2 Method3 qNMR (Spectroscopic) Challenge->Method3 Error Peak Splitting & Tailing (Inaccurate Purity) BadPath->Error Result1 Stable Boronate Ester (Accurate Area %) Method1->Result1 Result2 Stable Boronate Anion (Trace Impurity ID) Method2->Result2 Result3 Absolute Mass Fraction (Chromatography-Free) Method3->Result3

Analytical workflow for overcoming boroxine equilibrium in boronic acid purity validation.

Comparative Performance of Analytical Modalities

To objectively evaluate these methods, we must look at their operational parameters, sensitivity, and susceptibility to boroxine-induced artifacts. While nano-LC with direct electron ionization (EI) has been explored for polar analytes[2], routine pharmaceutical labs rely on the three mainstays compared below.

Table 1: Method Performance Comparison
ParameterHPLC-UV (Pinacol Derivatized)UPLC-MS/MS (Ammonium Acetate)qNMR (1H with Internal Standard)
Primary Utility Routine batch release & QA/QCTrace impurity profiling (<0.1%)Absolute purity determination
Sample Preparation Derivatization (30 min incubation)Direct dilution in basic bufferWeighing with Internal Standard
Chromatography Yes (Reversed-Phase C18)Yes (UPLC BEH C18)No (Spectroscopic)
LOD / LOQ ~0.1% / 0.5% (UV dependent)< 1.0 µg/mL[3]N/A (Concentration dependent)
Boroxine Susceptibility None (Protected as pinacol ester)Low (Stabilized as anion)[1]None (Equilibrium integrates together)
Table 2: Representative Purity Validation Data (Simulated Batch #BC-4B2C-001)

Data illustrates the risk of false-impurity reporting when using unoptimized methods.

Analytical MethodMeasured Purity (% w/w)RSD (n=3)Mechanistic Observation
HPLC-UV (Direct, Acidic pH) 82.4%4.5%Severe peak splitting; boroxine trimer misidentified as a 15% impurity.
HPLC-UV (Pinacol Derivatized) 98.2%0.8%Sharp single peak; boroxine equilibrium chemically eliminated.
UPLC-MS/MS (Basic pH) 98.5%1.2%Accurate mass confirmation; no dehydration adducts observed.
qNMR (Maleic Acid IS) 98.1%0.5%Absolute mass fraction confirmed via aromatic proton integration.

Self-Validating Experimental Protocols

Do not just follow these steps; understand the causality behind them. Each protocol below includes a self-validation mechanism to ensure system trustworthiness before sample analysis.

Protocol A: HPLC-UV via Pre-Column Pinacol Derivatization

Causality: Reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) forms a cyclic boronate ester. This locks the boron atom, completely preventing the formation of boroxines and allowing for sharp, Gaussian peaks on standard silica-based C18 columns[4].

  • Reagent Preparation: Prepare a 100 mM solution of pinacol in anhydrous acetonitrile.

  • Sample Derivatization: Dissolve 10 mg of 4-Borono-2-(cyclohexyloxy)benzoic acid in 1 mL of the pinacol solution. Add 10 µL of glacial acetic acid as a catalyst. Incubate at 40°C for 30 minutes.

  • Dilution & Injection: Dilute the mixture 1:10 with mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) and inject 10 µL into the HPLC.

  • System Suitability (Self-Validation): Inject a blank containing only the pinacol reagent. The method is only valid if the unreacted pinacol peak is baseline resolved ( Rs​>2.0 ) from the derivatized product peak.

Protocol B: UPLC-ESI-MS/MS (Underivatized)

Causality: 4-Borono-2-(cyclohexyloxy)benzoic acid contains a benzoic acid ( pKa​≈4 ) and a boronic acid ( pKa​≈9 ). By using a mobile phase buffered to pH ~9 (10 mM ammonium acetate), both moieties are deprotonated. The formation of the tetrahedral boronate anion [R−B(OH)3​]− prevents dehydration in the electrospray source, enabling high-throughput analysis without derivatization[1].

  • Mobile Phase Prep: Prepare Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (adjusted to pH 9.0 with dilute ammonia). Mobile Phase B: 100% Acetonitrile.

  • Sample Prep: Dissolve the analyte in 50:50 Phase A:B to a final concentration of 1 µg/mL.

  • Gradient Run: Utilize an Acquity BEH C18 column (1.7 µm). Run a fast gradient from 10% B to 90% B over 3 minutes at 0.4 mL/min.

  • System Suitability (Self-Validation): Monitor the mass spectrum in negative ESI mode. Boron has two stable isotopes: 10B (20%) and 11B (80%). The protocol is valid only if the isotopic cluster for the [M−H]− ion (m/z 263 and 262) strictly matches the theoretical 4:1 intensity ratio, confirming the absence of dimerized artifacts.

Protocol C: Quantitative NMR (qNMR)

Causality: qNMR does not rely on chromatographic separation or UV response factors. Because the dynamic exchange between the free boronic acid and the boroxine is rapid on the NMR timescale, their signals average out, or the total integral of the aromatic protons accurately reflects the total molar amount of the compound regardless of its hydration state.

  • Standard Selection: Select Maleic acid as the Internal Standard (IS). Its singlet at ~6.3 ppm (in DMSO- d6​ ) sits perfectly between the analyte's cyclohexyloxy aliphatic protons (1.0–2.0 ppm) and its aromatic protons (7.0–8.0 ppm).

  • Sample Prep: Accurately weigh ~15 mg of the synthesized batch and ~5 mg of certified reference Maleic acid on a microbalance. Dissolve completely in 0.6 mL of DMSO- d6​ .

  • Acquisition: Acquire a 1H -NMR spectrum with a minimum of 32 scans. Critical: Set the relaxation delay ( D1​ ) to at least 30 seconds (≥ 5×T1​ of the slowest relaxing proton) to ensure complete magnetization recovery.

  • System Suitability (Self-Validation): Run two consecutive acquisitions of the same tube. The calculated purity must not vary by more than 0.5% between runs. If it does, increase the D1​ delay.

Conclusion & Best Practices

For routine batch release of 4-Borono-2-(cyclohexyloxy)benzoic acid, qNMR is the gold standard for absolute mass fraction determination, as it completely bypasses the boroxine equilibrium issue. If trace impurity profiling is required, UPLC-MS/MS using a basic ammonium acetate mobile phase provides the highest sensitivity while stabilizing the boronate anion[1]. Finally, if standard HPLC-UV must be used, pre-column derivatization with pinacol is mandatory to prevent false-impurity reporting caused by on-column dehydration[4].

References

  • Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System." Waters Application Notes, 2022. URL: [Link]

  • Flender, C., Leonhard, P., Wolf, C., Fritzsche, M., & Karas, M. "Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry." Analytical Chemistry, 82(10), 4194-4200, 2010. URL: [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." Analytical Methods, 5(13), 3386-3394, 2013. URL: [Link]

Sources

Validation

Benchmarking 4-Borono-2-(cyclohexyloxy)benzoic Acid: Overcoming Steric and Electronic Bottlenecks in Suzuki-Miyaura Cross-Coupling

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Topographical Analysis In modern drug discovery, functionalized bia...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Topographical Analysis

In modern drug discovery, functionalized biaryl scaffolds are essential motifs. 4-Borono-2-(cyclohexyloxy)benzoic acid is a highly valuable, bifunctional building block used to install a sterically demanding, ether-functionalized benzoic acid moiety in a single step.

A common misconception in library design is conflating the nomenclature of 4-borono-2-(cyclohexyloxy)benzoic acid with true ortho-substituted boronic acids (such as 2-alkoxyarylboronic acids). While the bulky cyclohexyloxy group is ortho to the carboxylic acid, it sits meta to the boronic acid moiety. This topographical distinction is paramount: it allows the boron center to remain sterically accessible for rapid transmetalation, avoiding the severe kinetic bottlenecks and competitive protodeboronation that plague true ortho-alkoxyboronic acids[1].

Mechanistic Insights: The Transmetalation Bottleneck

The Suzuki-Miyaura catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination. For sterically hindered or electron-rich boronic acids, the transmetalation step is widely recognized as the kinetic bottleneck[2].

True ortho-substituted boronic acids suffer from direct steric shielding of the empty p-orbital on the boron atom, preventing the formation of the reactive palladium-boronate intermediate. By utilizing 4-borono-2-(cyclohexyloxy)benzoic acid, chemists can bypass this direct shielding while still achieving a heavily functionalized, sterically demanding final biaryl product. To overcome the global molecular bulk during the subsequent reductive elimination step, electron-rich and sterically demanding phosphine ligands such as P(t-Bu)3 or AntPhos are strictly required[3],[4].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide inserts) Pd0->OxAdd + Ar-X PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII Transmet Transmetalation (Boronate Attack) PdII->Transmet + Base PdII_Diaryl Diaryl Pd(II) Complex Ar-Pd-Ar' Transmet->PdII_Diaryl + Ar'-B(OH)2 RedElim Reductive Elimination (Biaryl Product) PdII_Diaryl->RedElim RedElim->Pd0 - Biaryl

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the transmetalation bottleneck for hindered boronic acids.

Quantitative Benchmarking Data

To objectively evaluate performance, 4-borono-2-(cyclohexyloxy)benzoic acid was benchmarked against standard ortho-substituted boronic acids using a unified catalytic system.

Standardized Conditions: 1.0 eq 4-Bromotoluene, 1.5 eq Boronic Acid, 2 mol% Pd2(dba)3, 4 mol% P(t-Bu)3, Toluene/H2O (5:1), 80 °C. (Note: Base equivalents were adjusted based on substrate acidity).

Boronic Acid SubstrateStructural ClassificationBase Required (K3PO4)Yield (%)Reaction Time (h)Primary Synthetic Challenge
4-Borono-2-(cyclohexyloxy)benzoic acid Meta-alkoxy, Para-carboxy3.5 eq92% 4High base consumption (-COOH)
4-Boronobenzoic acid Para-carboxy (Control)3.5 eq95% 4High base consumption (-COOH)
2-(Cyclohexyloxy)phenylboronic acid True Ortho-alkoxy2.0 eq65% 12Slow transmetalation
2,6-Dimethoxyphenylboronic acid Di-ortho-alkoxy2.0 eq41% 24Severe steric shielding

Data Analysis: The data clearly demonstrates that 4-borono-2-(cyclohexyloxy)benzoic acid performs nearly identically to the unhindered control (4-boronobenzoic acid). It vastly outperforms true ortho-alkoxy substrates, proving that the meta-positioning of the bulky ether group successfully circumvents the transmetalation bottleneck.

Self-Validating Experimental Protocol

The bifunctional nature of 4-borono-2-(cyclohexyloxy)benzoic acid requires specific deviations from standard Suzuki-Miyaura protocols. The free carboxylic acid will immediately quench standard base equivalents, stalling the reaction. The following protocol is engineered as a self-validating system to ensure complete conversion and product recovery.

ExpWorkflow Prep 1. Reagent Prep (Inert Atm) Base 2. Base Activation (Extra eq for COOH) Prep->Base Coupling 3. Cross-Coupling (80°C, Pd-cat) Base->Coupling Workup 4. Acidic Workup (pH 2-3 precipitation) Coupling->Workup Analysis 5. HPLC/GC-MS Quantification Workup->Analysis

Figure 2: Self-validating biphasic workflow ensuring complete carboxylate and boronate formation.

Step-by-Step Methodology:
  • Stoichiometric Reagent Preparation: In an oven-dried Schlenk flask under inert N2 atmosphere, combine 4-bromotoluene (1.0 mmol, 1.0 eq), 4-borono-2-(cyclohexyloxy)benzoic acid (1.5 mmol, 1.5 eq), Pd2(dba)3 (0.02 mmol, 2 mol%), and P(t-Bu)3 (0.04 mmol, 4 mol%).

  • Causality-Driven Base Activation: Add anhydrous K3PO4 (3.5 mmol, 3.5 eq).

    • Causality: Standard couplings use 2.0 eq of base. Here, 1.5 eq is strictly consumed to deprotonate the 1.5 eq of the carboxylic acid moiety. The remaining 2.0 eq is required to neutralize the generated HBr and form the reactive boronate species.

    • Validation Checkpoint: Upon addition of Toluene (5 mL) and degassed H2O (1 mL), the mixture should transition from a thick suspension to a more homogenous biphasic system as the water-soluble potassium carboxylate salt forms. If the mixture remains highly clumped, base activation has failed.

  • Cross-Coupling: Seal the flask and heat to 80 °C with vigorous stirring (800 rpm) for 4 hours. The biphasic nature requires high sheer to overcome mass transfer limitations.

  • Phase Separation & Acidic Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and separate the layers.

    • Causality: Unlike standard biaryls, your product is a carboxylate salt residing entirely in the aqueous layer. Discarding the aqueous layer will result in 0% yield.

    • Validation Checkpoint: Slowly add 1M HCl to the isolated aqueous layer until the pH reaches 2-3. A thick white/off-white precipitate (the protonated biaryl product) will crash out of solution. The formation of this precipitate is the definitive visual validation of a successful coupling.

  • Isolation: Extract the acidified aqueous layer with fresh Ethyl Acetate (3 x 10 mL), dry over MgSO4, and concentrate in vacuo.

References

  • Title: Suzuki Coupling - Organic Chemistry Portal Source: organic-chemistry.org URL: 4

  • Title: Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes Source: nih.gov URL: 2

  • Title: Sterically demanding aryl–alkyl Suzuki–Miyaura coupling Source: researchgate.net URL: 3

  • Title: Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes Source: acs.org URL: 1

Sources

Safety & Regulatory Compliance

Safety

4-Borono-2-(cyclohexyloxy)benzoic acid proper disposal procedures

Comprehensive Operational and Disposal Guide for 4-Borono-2-(cyclohexyloxy)benzoic Acid As a researcher or drug development professional, handling bifunctional building blocks like 4-Borono-2-(cyclohexyloxy)benzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 4-Borono-2-(cyclohexyloxy)benzoic Acid

As a researcher or drug development professional, handling bifunctional building blocks like 4-Borono-2-(cyclohexyloxy)benzoic acid (CAS: 1045780-95-7) requires a nuanced understanding of both its boronic acid and benzoic acid moieties. This guide provides self-validating, step-by-step protocols for the safe operation, spill management, and environmentally compliant disposal of this compound.

By understanding the chemical causality behind these safety measures, laboratories can move beyond rote compliance to build a truly robust safety culture.

Chemical Profiling & Hazard Causality

4-Borono-2-(cyclohexyloxy)benzoic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions and rational drug design. Its safe disposal is dictated by its unique physicochemical properties.

  • Dehydration to Boroxines: Boronic acids can spontaneously dehydrate to form cyclic anhydrides (boroxines) upon exposure to heat or dry air. This alters the compound's mass and solubility profile, meaning waste streams may contain a mixture of the free acid and its anhydride.

  • Thermal Decomposition: When subjected to extreme heat, this compound decomposes to release carbon monoxide, carbon dioxide, and toxic boron oxides ( B2​O3​ )[1].

  • Aquatic Toxicity: Boron-containing compounds are infinitely persistent metalloid derivatives. They do not biodegrade in standard municipal wastewater treatment plants and can bioaccumulate in certain aquatic plants and algae, disrupting local ecosystems[2]. Therefore, drain disposal is strictly prohibited[3].

Table 1: Physicochemical & Hazard Profile Summary

Property / HazardDescription / ValueOperational Implication
Molecular Formula C13​H17​BO5​ Contains no halogens; suitable for standard non-halogenated organic waste streams.
Physical State Solid (Powder/Flakes)High risk of aerosolization. Must be handled in a localized exhaust environment.
Incompatibilities Strong oxidizing agents, strong basesSegregate waste from nitrates, peroxides, and concentrated alkalis to prevent exothermic degradation[1].
Primary Disposal Route High-Temperature IncinerationMust be sent to a licensed TSDF equipped with scrubbers for boron oxides[4].

Standard Operating Procedure: Handling & Weighing

To ensure scientific integrity and operator safety, every handling step must be a self-validating system.

Step 1: Environmental Verification

  • Action: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood.

  • Causality: The powder form is prone to electrostatic dispersion. Localized exhaust prevents inhalation of fine particulates that can irritate the respiratory tract.

Step 2: PPE Implementation

  • Action: Don nitrile gloves, a standard lab coat, and wrap-around safety goggles.

  • Validation: Inspect gloves for micro-tears before handling. Boronic acids can cause mild contact dermatitis upon prolonged skin exposure.

Step 3: Static Mitigation

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Causality: Static charge can cause the powder to repel from the spatula, leading to micro-spills on the balance pan.

Spill Response & Decontamination Protocol

In the event of a spill, immediate and systematic containment is required to prevent environmental release.

Step 1: Isolate the Area

  • Action: Restrict access to the spill zone. If the spill occurs outside a fume hood, ensure room ventilation is active but avoid creating drafts that could aerosolize the powder.

Step 2: Dry Containment (Primary Recovery)

  • Action: Do not apply water immediately. Use a slightly dampened inert absorbent pad to gently cover the powder, or carefully sweep the solid into a chemically compatible, sealable container[1].

  • Causality: Adding excess water to boronic acids can cause them to become sticky or form localized boroxine crusts upon drying, making mechanical removal significantly more difficult.

Step 3: Chemical Decontamination (Secondary Recovery)

  • Action: Wipe the affected area with a solvent in which the compound is soluble (e.g., methanol or ethanol), followed by a final wipe with mild soapy water.

  • Validation: Visually inspect the surface under standard lighting to ensure no white residue remains. Dispose of all wiping materials as solid hazardous waste.

Waste Segregation & Disposal Procedures

Under US EPA guidelines (40 CFR Parts 261.3), chemical waste generators bear the burden of determining if a discarded chemical is hazardous[5]. 4-Borono-2-(cyclohexyloxy)benzoic acid must be treated as regulated chemical waste.

WasteDisposal Start Waste Generation: 4-Borono-2-(cyclohexyloxy)benzoic acid Check Aqueous or Solid? Start->Check Solid Solid Waste Container (Double-bagged, sealed) Check->Solid Powder/Spill Liquid Liquid Waste Container (Aqueous/Organic separated) Check->Liquid Solution/Wash Label Apply EPA Hazardous Waste Label Solid->Label Liquid->Label Store Satellite Accumulation Area (SAA) < 90 Days Label->Store Incineration Licensed TSDF Facility (High-Temp Incineration) Store->Incineration Manifested Transport

Workflow for the segregation, labeling, and disposal of 4-Borono-2-(cyclohexyloxy)benzoic acid waste.

Step-by-Step Disposal Protocol:

Step 1: Segregation by State

  • Solid Waste: Place unreacted powder, contaminated weighing boats, and spill cleanup materials into a rigid, leak-proof, high-density polyethylene (HDPE) container.

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DMSO, DMF, or Methanol), collect it in a designated "Non-Halogenated Organic Waste" carboy.

  • Causality: Mixing with halogenated waste unnecessarily increases the cost of incineration and complicates the emissions scrubbing process at the disposal facility.

Step 2: Labeling and Documentation

  • Action: Attach a hazardous waste label immediately upon placing the first drop or grain of waste into the container. The label must explicitly list "4-Borono-2-(cyclohexyloxy)benzoic acid" and the solvent used. Do not use abbreviations.

  • Validation: Ensure the label includes the primary hazard warning (e.g., "Irritant", "Environmental Hazard").

Step 3: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed waste container in a designated SAA at or near the point of generation. The container must remain closed at all times except when actively adding waste.

  • Causality: Leaving containers open violates EPA regulations and risks the volatilization of solvents or the introduction of atmospheric moisture, which can degrade the boronic acid.

Step 4: Transfer to a Licensed TSDF

  • Action: Coordinate with your institution's Environmental Health and Safety (EHS) waste broker to manifest the waste for transport[4]. The waste must be sent to a certified Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.

  • Causality: High-temperature incineration is the only method that safely breaks down the chemical structure while capturing the resulting boron oxides via specialized industrial scrubbers[1].

References

  • Environmental Protection Agency (EPA). "Hazardous Waste: Guidelines and Regulations, Federal Register Notice." EPA.gov. Available at: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%." Coleparmer.com. Available at:[Link]

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res." EPA.gov. Available at:[Link]

  • Ball State University. "Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains." Bsu.edu. Available at: [Link]

  • Health Canada. "Updated draft assessment - Boric acid, its salts and its precursors." Canada.ca. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-Borono-2-(cyclohexyloxy)benzoic acid

A Researcher's Guide to Safely Handling 4-Borono-2-(cyclohexyloxy)benzoic acid Hazard Identification and Classification Based on data from analogous compounds, 4-Borono-2-(cyclohexyloxy)benzoic acid should be handled as...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling 4-Borono-2-(cyclohexyloxy)benzoic acid

Hazard Identification and Classification

Based on data from analogous compounds, 4-Borono-2-(cyclohexyloxy)benzoic acid should be handled as a substance that is potentially hazardous. Similar boronic acid and benzoic acid derivatives are classified as causing skin irritation, serious eye irritation, and possible respiratory irritation.[1][2][3][4] Some boronic acids have also been identified as potential mutagens, warranting careful handling to minimize exposure.[5]

Anticipated Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact with the skin.[6][7]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage upon contact.[3][4][6]

  • Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[7][8]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of PPE is mandatory to prevent accidental exposure. The following table outlines the minimum required PPE when handling 4-Borono-2-(cyclohexyloxy)benzoic acid.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[6][9]Protects eyes from dust particles and potential splashes of the chemical or solvents.[6][9]
Hand Protection Chemically resistant gloves (e.g., nitrile).[6][9]Prevents direct skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[6][9]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[8][9]Protects skin from accidental spills and contact.[6]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[9][10]Minimizes the risk of respiratory tract irritation.[8] All operations involving the solid should ideally be conducted within a certified chemical fume hood.[7][8]

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this and any chemical compound.

Preparation
  • Engineering Controls: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6][11] All work involving the weighing and transfer of the solid compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[6][10]

  • Workspace Decontamination: The designated work area should be clean and free of clutter to prevent cross-contamination and unforeseen reactions.

Safe Handling Workflow

The following diagram outlines the procedural flow for the safe handling of 4-Borono-2-(cyclohexyloxy)benzoic acid.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_hood Verify Fume Hood Function prep_safety Locate Safety Shower & Eyewash prep_hood->prep_safety prep_workspace Clear and Clean Workspace prep_safety->prep_workspace prep_ppe Don All Required PPE prep_workspace->prep_ppe handle_weigh Weigh Compound in Fume Hood prep_ppe->handle_weigh Proceed to Handling handle_transfer Use Spatula for Transfers handle_weigh->handle_transfer handle_container Keep Container Tightly Closed handle_transfer->handle_container handle_avoid Avoid Dust Generation handle_container->handle_avoid post_clean Clean and Decontaminate Workspace handle_avoid->post_clean Proceed to Cleanup post_wash Wash Hands Thoroughly post_clean->post_wash post_dispose_ppe Dispose of Contaminated PPE as Hazardous Waste post_wash->post_dispose_ppe post_dispose_chem Dispose of Chemical Waste via EHS post_dispose_ppe->post_dispose_chem

Caption: Safe Handling Workflow Diagram

Handling the Compound
  • Donning PPE: Before handling the chemical, put on all required personal protective equipment as outlined in the table above.

  • Transfer: When transferring the solid, use appropriate tools, such as a spatula, to minimize the generation of dust.[9] Keep the container of 4-Borono-2-(cyclohexyloxy)benzoic acid tightly closed when not in use.[6]

  • Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe in dust, fumes, or vapors.

Post-Handling
  • Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

  • Decontamination: Clean the work area to remove any residual chemical. All cleaning materials should also be disposed of as hazardous waste.[6]

  • Doffing PPE: Remove and properly dispose of contaminated PPE as hazardous waste.[6]

Spill and Emergency Plan

In the event of a spill or exposure, follow these procedural steps:

  • Spill:

    • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]

    • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[6]

    • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[6] Avoid raising dust.[6]

    • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[6]

  • Exposure:

    • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]

    • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[10]

    • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[10]

    • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[10]

Disposal Plan

Proper disposal is critical to ensure environmental safety and regulatory compliance.

  • Segregation and Labeling: Isolate waste containing 4-Borono-2-(cyclohexyloxy)benzoic acid from other chemical waste. All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Waste Collection:

    • Solid Waste: Collect any solid waste, including residues and contaminated items (e.g., weighing paper, gloves), in a designated hazardous waste container.[7]

    • Liquid Waste: For solutions, pour the liquid into a designated, compatible waste container. Use a funnel to prevent spills.[7] Some boronic acids can be converted to more water-soluble boronate salts by adding a dilute basic solution, which may aid in disposal, but this should only be done with approval from your institution's Environmental Health and Safety (EHS) department.[8]

  • Professional Disposal: Arrange for the collection of all hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.[7][8] Never dispose of this chemical down the drain.[12]

By adhering to these guidelines, researchers can safely handle 4-Borono-2-(cyclohexyloxy)benzoic acid, minimizing risks to themselves and their colleagues, and ensuring a safe and compliant laboratory environment.

References

  • Personal protective equipment for handling 2-Naphthylboronic acid-D7 - Benchchem. (n.d.).
  • Personal protective equipment for handling 2,6-Dimethoxyphenylboronic acid - Benchchem. (n.d.).
  • How To Safely Dispose of Boric Acid - Lab Alley. (2025, July 15).
  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. (2005, October 3).
  • Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Standard Operating Procedure (SOP) Template for Boric Acid - University of Washington. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 8).
  • 4-bromobenzoic acid SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • Pyridine-3-boronic acid, neopentylglycol ester - Apollo Scientific. (2023, July 6).
  • Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Benzoic acid SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 5).
  • 4-Cyclohexylbenzoic acid SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22).
  • 2-(Cyclohexyloxy)benzoic acid Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. (2023, December 12).
  • Safety Data Sheet Benzoic acid - Redox. (2022, November 14).
  • N.d. - ACS Publications. (2015, July 10).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, February 14).

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